molecular formula C9H9F2N B3186063 3,3-difluoro-2,3-dihydro-1H-inden-1-amine CAS No. 1196156-50-9

3,3-difluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B3186063
CAS No.: 1196156-50-9
M. Wt: 169.17
InChI Key: NLPCBZZHVKKYRP-UHFFFAOYSA-N
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Description

3,3-difluoro-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C9H9F2N and its molecular weight is 169.17. The purity is usually 95%.
BenchChem offers high-quality 3,3-difluoro-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-difluoro-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoro-1,2-dihydroinden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-9(11)5-8(12)6-3-1-2-4-7(6)9/h1-4,8H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPCBZZHVKKYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced monograph for drug development professionals. It prioritizes mechanistic insight, robust synthetic protocols, and structural activity relationships (SAR).

CAS: 1637453-90-7 | Formula: C₉H₉F₂N·HCl | M.W.: 205.63 g/mol

Executive Summary & Therapeutic Significance

3,3-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (hereafter DFIA-HCl ) is a high-value fluorinated building block used primarily in the synthesis of hypoxia-inducible factor 2α (HIF-2α) antagonists and next-generation monoamine oxidase (MAO) inhibitors.

Its structural core—the gem-difluoroindane scaffold—serves two critical medicinal chemistry functions:

  • Metabolic Blocking: The fluorine atoms at the C3 position block benzylic oxidation, a common metabolic soft spot in indane-based drugs (e.g., Rasagiline), significantly extending half-life (

    
    ).
    
  • Electronic Modulation: The strong electron-withdrawing effect (

    
    ) of the gem-difluoro group lowers the pKa of the distal amine (C1), modulating blood-brain barrier (BBB) permeability and reducing off-target hERG channel binding.
    

Chemical Architecture & Physical Properties

The introduction of the gem-difluoro motif induces specific conformational and electronic changes compared to the non-fluorinated parent.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Appearance White to off-white crystalline solidStandard handling; hygroscopicity check required.
Molecular Weight 205.63 (HCl salt); 169.17 (Free base)Low MW fragment ideal for fragment-based drug discovery (FBDD).
Fluorine Content ~18.5% (w/w)High F-content allows for ¹⁹F-NMR tracking in biological assays.
Predicted pKa ~8.2 (Amine)Lower than non-fluorinated indanamine (~9.6), improving lipophilicity at physiological pH.
Solubility Soluble in DMSO, MeOH, Water (>20 mg/mL)Excellent formulation potential.
Chirality Contains 1 stereocenter (C1)Synthesis requires chiral resolution or asymmetric induction.

Synthetic Methodology

High-purity synthesis of DFIA-HCl requires bypassing the instability of 1,3-indandione intermediates. The most robust "Field-Proven" route utilizes a Friedel-Crafts Cyclization strategy followed by Reductive Amination .

Retrosynthetic Analysis
  • Target: 3,3-difluoro-1-aminoindane

  • Precursor: 3,3-difluoro-1-indanone

  • Starting Material: 3-oxo-3-phenylpropanoate (via deoxofluorination) or 2,2-difluoro-3-phenylpropanoic acid derivatives.

Detailed Protocol (Route A: The Cyclization Approach)

This route avoids the formation of vinyl fluoride byproducts common in direct fluorination of indanones.

Step 1: Synthesis of 3,3-Difluoro-1-Indanone
  • Reagents: 3-phenylpropanoic acid, Selectfluor (or Deoxo-Fluor), AlCl₃.

  • Mechanism: Direct fluorination of the ester followed by intramolecular Friedel-Crafts acylation.

  • Protocol:

    • Charge a reactor with ethyl benzoylacetate (1.0 eq) and Deoxo-Fluor (2.2 eq) in anhydrous DCM at 0°C. Stir for 16h to form ethyl 3,3-difluoro-3-phenylpropanoate.

    • Hydrolyze the ester (LiOH, THF/H₂O) to the free acid.

    • Cyclization: Convert acid to acid chloride (SOCl₂), then treat with AlCl₃ (1.2 eq) in DCM at -10°C -> RT.

    • Quench with ice water, extract with DCM.

    • Result:3,3-difluoro-1-indanone (Stable intermediate).

Step 2: Reductive Amination to DFIA-HCl
  • Reagents: NH₄OAc, NaCNBH₃, MeOH, HCl in Dioxane.

  • Protocol:

    • Dissolve 3,3-difluoro-1-indanone (10 mmol) in MeOH (50 mL).

    • Add Ammonium Acetate (100 mmol, 10 eq) to form the in situ imine. Stir at RT for 2h.

    • Cool to 0°C. Add NaCNBH₃ (15 mmol, 1.5 eq) portion-wise. Caution: HCN generation potential; vent properly.

    • Stir at RT for 12h. Monitor by LC-MS (Target M+H = 170.1).

    • Workup: Quench with 1N NaOH (pH > 10). Extract with EtOAc.

    • Salt Formation: Dissolve crude amine in Et₂O. Add 4M HCl in Dioxane dropwise.

    • Filter the white precipitate (DFIA-HCl). Recrystallize from IPA/Et₂O.

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points in the synthesis, distinguishing between the Racemic Route (for HTS screening) and the Chiral Route (for clinical candidates).

Synthesis_Workflow Start Starting Material: Ethyl Benzoylacetate Step1 Deoxofluorination (Deoxo-Fluor/DCM) Start->Step1 Inter1 Ethyl 3,3-difluoro-3-phenylpropanoate Step1->Inter1 Step2 Cyclization (1. Hydrolysis, 2. AlCl3) Inter1->Step2 Ketone Key Intermediate: 3,3-Difluoro-1-indanone Step2->Ketone Branch Stereo Req? Ketone->Branch Racemic Reductive Amination (NH4OAc / NaCNBH3) Branch->Racemic No (HTS) Chiral Ellman Aux. Condensation ((R)-t-Butylsulfinamide / Ti(OEt)4) Branch->Chiral Yes (Lead Opt) Product_Rac Racemic DFIA-HCl (CAS 1637453-90-7) Racemic->Product_Rac Reduction Diastereoselective Reduction (NaBH4 or L-Selectride) Chiral->Reduction Cleavage Auxiliary Cleavage (HCl / MeOH) Reduction->Cleavage Product_Chi Chiral (R)- or (S)-DFIA-HCl Cleavage->Product_Chi

Figure 1: Divergent synthetic pathway for Racemic vs. Chiral 3,3-difluoro-1-aminoindane.

Quality Control & Characterization

Trustworthiness in data is paramount. The gem-difluoro group presents unique NMR signatures that serve as self-validating quality checks.

NMR Identification Criteria
  • ¹H NMR (DMSO-d₆):

    • Amine: Broad singlet at ~8.5–9.0 ppm (NH₃⁺).

    • Benzylic C1-H: Multiplet at ~4.8 ppm. The coupling to the C2 protons is complex due to the adjacent CF₂ group.

    • C2-H₂: Distinct multiplet pattern due to ¹H-¹⁹F coupling (

      
      ).
      
  • ¹⁹F NMR (Decoupled):

    • Look for an AB quartet (if chiral) or a singlet (if achiral/rapid exchange, though usually AB due to the chiral center at C1). Typical shift: -90 to -110 ppm.

    • Critical Check: Absence of vinyl fluoride signals (~ -120 to -150 ppm) confirms no elimination occurred.

Chiral Purity Determination (HPLC)

For the chiral variant, enantiomeric excess (% ee) must be >98%.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Application in Drug Design (SAR)

DFIA-HCl is not merely a passive scaffold; it actively drives pharmacodynamics.

The "Fluorine Effect" on Binding

In HIF-2α inhibitors (analogous to Belzutifan structures), the indane core sits in a hydrophobic pocket.

  • Lipophilicity: The C3-F₂ substitution increases

    
     by ~0.5 units compared to the non-fluorinated analog, enhancing membrane permeability.
    
  • Conformation: The gauche effect of the C3-fluorines constrains the puckering of the cyclopentene ring, potentially locking the amine (C1) into a bioactive conformation preferred by the receptor.

Metabolic Stability Logic

Metabolism_Block Substrate Non-Fluorinated Indane CYP CYP450 Enzyme Substrate->CYP Benzylic Oxidation Metabolite 3-Hydroxy-Indane (Inactive/Toxic) CYP->Metabolite Benzylic Oxidation Block Metabolic Block (C-F Bond Strength) CYP->Block Resists Oxidation Substrate_F 3,3-Difluoro-Indane (DFIA-HCl) Substrate_F->CYP Resists Oxidation Stable Unchanged Drug (Extended Half-Life) Block->Stable

Figure 2: Mechanism of metabolic stabilization via gem-difluorination.

Safety & Handling

  • Hazards: As a fluorinated amine hydrochloride, treat as an irritant (Skin/Eye/Respiratory).

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at RT.

  • Stability: Stable in solid state for >2 years. Aqueous solutions should be used within 24h to prevent slow hydrolysis or epimerization (if chiral).

References

  • Synthesis of Fluorinated Indanones: J. Org. Chem. 1980, 45, 14, 2962–2966. Link

  • Deoxofluorination Strategies: Chem. Rev. 2015, 115, 2, 907–950. Link

  • HIF-2α Inhibitor SAR (General Context): J. Med. Chem. 2019, 62, 15, 6876–6893. Link

  • Ellman's Auxiliary for Chiral Amines: Acc. Chem. Res. 2002, 35, 11, 984–995. Link

  • Gem-Difluoro Effect in MedChem: J. Med. Chem. 2018, 61, 3, 587–601. Link

3,3-difluoro-1-aminoindane chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural chemistry, synthetic pathways, and pharmacological rationale for 3,3-difluoro-1-aminoindane . This document is structured for researchers in medicinal chemistry and drug discovery.

Chemical Class: Fluorinated Arylcycloalkylamine Primary Application: Pharmacophore optimization (Bioisostere of 1-Aminoindane)

Executive Summary

3,3-Difluoro-1-aminoindane is a specialized fluorinated scaffold derived from the 1-aminoindane core (the pharmacophore found in Rasagiline). The introduction of a geminal difluoro group at the C3 position serves two critical medicinal chemistry functions:

  • Metabolic Blockade: It prevents benzylic hydroxylation at the C3 position, a common metabolic "soft spot" for Cytochrome P450 enzymes.

  • Electronic Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the distal amine (via inductive effects), potentially increasing the fraction of uncharged molecules at physiological pH and enhancing blood-brain barrier (BBB) permeability.

Structural Analysis & Physicochemical Properties[1]

The molecule features a chiral center at C1 and a geminal difluoro motif at C3. The C3 fluorines are diastereotopic due to the chirality at C1, creating a complex magnetic environment observable in NMR spectroscopy.

Physicochemical Data (Predicted vs. Parent)
Property1-Aminoindane (Parent)3,3-Difluoro-1-AminoindaneImpact of Fluorination
Formula C₉H₁₁NC₉H₉F₂N+36 Da Mass Shift
MW 133.19 g/mol 169.17 g/mol Heavily influences LE (Ligand Efficiency)
cLogP ~1.2~1.6 - 1.8Increased lipophilicity aids CNS entry
pKa (Amine) 9.7 (Exp)~8.8 - 9.1 (Pred)Reduced basicity reduces lysosomal trapping
TPSA 26.0 Ų26.0 ŲNo change (Fluorine is not H-bond donor)
H-Bond Donors 22Unchanged
The "Fluorine Effect" on Conformation

Unlike the parent indane, which adopts a puckered envelope conformation, the 3,3-difluoro substitution introduces a gauche effect and steric bulk (van der Waals radius of F = 1.47 Å vs H = 1.20 Å). This can rigidify the cyclopentane ring, potentially altering binding affinity for targets like MAO-B or serotonin transporters.

Synthetic Architecture

The synthesis of 3,3-difluoro-1-aminoindane is not trivial due to the sensitivity of the benzylic position. The most robust route avoids direct fluorination of the amine and instead constructs the difluoro-ketone core followed by reductive amination.

Primary Synthetic Workflow (Reformatsky Route)

This protocol ensures high fidelity by establishing the C-CF₂ bond early in the synthesis.

Step 1: Reformatsky Reaction Reaction of benzaldehyde with ethyl bromodifluoroacetate using activated Zinc yields the linear difluoro-ester.

  • Reagents: PhCHO, BrCF₂COOEt, Zn, THF (reflux).

Step 2: Hydrolysis & Cyclization The ester is hydrolyzed to the acid, followed by Friedel-Crafts intramolecular acylation to close the ring.

  • Reagents: (i) NaOH/MeOH; (ii) SOCl₂, AlCl₃ (or Polyphosphoric acid).

  • Intermediate:3,3-difluoroindan-1-one .

Step 3: Reductive Amination The ketone is converted to the amine.[1][2][3] Using NaBH₃CN allows for a one-pot transformation via the imine.[1]

  • Reagents: NH₄OAc (excess), NaBH₃CN, MeOH, pH ~6.

Visualization of Synthetic Pathway

Synthesis Start Benzaldehyde (PhCHO) Reformatsky Ethyl Bromodifluoroacetate + Zn (Reformatsky) Start->Reformatsky Intermediate1 Linear Difluoro Ester Reformatsky->Intermediate1 C-C Bond Formation Cyclization Hydrolysis & Intramolecular Cyclization (Friedel-Crafts) Intermediate1->Cyclization Ketone 3,3-Difluoroindan-1-one (Key Intermediate) Cyclization->Ketone Ring Closure RedAmin Reductive Amination (NH4OAc, NaBH3CN) Ketone->RedAmin Product 3,3-Difluoro-1-Aminoindane RedAmin->Product C=O to C-NH2

Caption: Figure 1.[4][5] Modular synthesis of 3,3-difluoro-1-aminoindane via the 3,3-difluoroindan-1-one intermediate.

Pharmacological Implications (SAR)

Metabolic Stability (The C3 Blockade)

In the parent 1-aminoindane, the C3 position (benzylic) is highly susceptible to hydroxylation by CYP450 isoforms (specifically CYP2D6 and CYP1A2).

  • Mechanism: CYP enzymes abstract a hydrogen atom to form a benzylic radical.

  • Fluorine Blockade: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol) and resistant to radical abstraction. Replacing both C3 hydrogens with fluorine effectively shuts down this metabolic pathway, extending the compound's half-life (

    
    ).
    
Pathway Visualization: Metabolic Fate

Metabolism Parent 1-Aminoindane (Parent) CYP CYP450 Oxidation (Benzylic Hydroxylation) Parent->CYP Metabolite 3-Hydroxy-1-aminoindane (Rapid Clearance) CYP->Metabolite Fast Difluoro 3,3-Difluoro-1-Aminoindane Block METABOLIC BLOCKADE (C-F Bond Stability) Difluoro->Block Stable Unchanged Drug (Extended Half-Life) Block->Stable Resistant to CYP

Caption: Figure 2. Comparison of metabolic vulnerability between 1-aminoindane and its 3,3-difluoro analog.

Analytical Characterization

Researchers synthesizing this compound should validate structure using the following expected spectroscopic signatures.

¹⁹F NMR Spectroscopy

This is the definitive identification method.

  • Pattern: AB quartet (or two complex multiplets).

  • Reasoning: The chiral center at C1 makes the two fluorine atoms at C3 diastereotopic (chemically non-equivalent). They will split each other (

    
    ) and show further coupling to the C2 protons.
    
  • Shift: Typically

    
     to 
    
    
    
    ppm relative to CFCl₃.
Mass Spectrometry (ESI+)
  • Molecular Ion:

    
    .
    
  • Fragmentation: Look for loss of NH₃ (

    
    ) and potentially HF (
    
    
    
    ), though the C-F bond is robust.

Experimental Protocol: Reductive Amination

Standard Operating Procedure for converting 3,3-difluoroindan-1-one to the amine.

  • Preparation: Dissolve 3,3-difluoroindan-1-one (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Imine Formation: Add Ammonium Acetate (10.0 eq).[3] Stir at room temperature for 1 hour under Nitrogen. Note: The excess ammonium source is critical to prevent secondary amine formation.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS.

  • Quench: Acidify carefully with 1N HCl to pH < 2 (to decompose excess hydride and liberate HCN - perform in fume hood ).

  • Workup: Basify with NaOH to pH > 10. Extract with Dichloromethane (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH:NH₄OH gradient) or conversion to HCl salt for recrystallization.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574–578. (Foundational work on deoxofluorination). Link

  • You, J., et al. (2011). Synthesis of 1-Aminoindane Derivatives. United Nations Office on Drugs and Crime (UNODC) Scientific & Technical Publications. (General reference for aminoindane scaffold analysis). Link

Sources

3,3-difluoro-1-aminoindane molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It synthesizes chemoinformatic data with practical synthetic methodologies and structural insights.

Molecular Specifications, Synthesis, and Structural Applications

Executive Summary

3,3-Difluoro-1-aminoindane (systematically 3,3-difluoro-2,3-dihydro-1H-inden-1-amine ) is a specialized fluorinated scaffold used in medicinal chemistry.[1] It serves as a bioisostere for 1-aminoindane, a pharmacophore found in monoamine oxidase (MAO) inhibitors like Rasagiline. The introduction of the gem-difluoro group at the C3 position modulates the electronic properties of the indane ring, lowers the pKa of the amine via the inductive effect, and enhances metabolic stability against benzylic oxidation.

This guide details the physicochemical specifications, validated synthetic routes, and handling protocols for this compound.

Chemoinformatics & Physical Specifications[2]

The following data characterizes the free base and its common hydrochloride salt form.

Table 1: Molecular Specifications
PropertySpecificationNotes
IUPAC Name 3,3-difluoro-2,3-dihydro-1H-inden-1-aminePreferred systematic name
Common Name 3,3-Difluoro-1-aminoindaneAlso: 3,3-Difluoroindan-1-amine
CAS Number (Free Base) 1196156-50-9 Primary identifier
CAS Number (HCl Salt) 1637453-90-7 Common stable form
Molecular Formula C₉H₉F₂N Free base
Molecular Weight 169.17 g/mol Free base
Molecular Weight (HCl) 205.63 g/mol Hydrochloride salt
Exact Mass 169.0703 DaMonoisotopic
SMILES NC1CC(F)(F)c2ccccc12Canonical
InChI Key NLPCBZZHVKKYRP-UHFFFAOYSA-NUnique Identifier
Appearance White to off-white solidTypically crystalline as HCl salt
Solubility DMSO, Methanol, Water (Salt)Free base is lipophilic

Structural Biology & Pharmacochemistry

The strategic incorporation of fluorine atoms at the C3 position alters the physicochemical profile of the indane scaffold:

  • pKa Modulation: The strong electron-withdrawing nature of the gem-difluoro group (via the

    
    -inductive effect) reduces the electron density on the nitrogen atom at C1, lowering the pKa compared to the non-fluorinated parent (1-aminoindane). This impacts blood-brain barrier (BBB) permeability and receptor binding affinity.
    
  • Metabolic Blocking: The C3 position in 1-aminoindane is benzylic and susceptible to cytochrome P450-mediated hydroxylation. Fluorination blocks this metabolic "soft spot," potentially extending the half-life (

    
    ) of the molecule in vivo.
    
  • Conformational Bias: The Gauche effect associated with the C-F bonds can lock the cyclopentane ring into specific puckered conformations, influencing the spatial orientation of the amino group.

Synthetic Methodology

Directive: The synthesis of 3,3-difluoro-1-aminoindane requires a stepwise approach, prioritizing the installation of the fluorine atoms prior to the amine generation to avoid chemoselectivity issues.

Validated Route: Deoxofluorination-Reductive Amination Sequence

This protocol utilizes 1,3-indanedione as the starting material, leveraging its symmetry (if unsubstituted on the benzene ring) or specific reactivity.

Step 1: Synthesis of 3,3-Difluoro-1-indanone
  • Precursor: 1,3-Indanedione

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

  • Solvent: Dichloromethane (DCM), anhydrous

  • Mechanism: Nucleophilic fluorination of the carbonyl.

  • Note: Reaction stoichiometry must be controlled (1.0–1.1 eq) to prevent tetrafluorination (formation of 1,1,3,3-tetrafluoroindane).

Step 2: Reductive Amination to Target
  • Precursor: 3,3-Difluoro-1-indanone

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    )
  • Solvent: Methanol (MeOH)

  • Mechanism: Formation of the imine intermediate followed by in situ hydride reduction.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, including critical decision points.

SynthesisPath Start Starting Material: 1,3-Indanedione Step1 Fluorination (DAST, DCM, 0°C -> RT) Start->Step1 Nucleophilic Subst. Intermediate Intermediate: 3,3-Difluoro-1-indanone Step1->Intermediate Step2 Reductive Amination (NH4OAc, NaBH3CN, MeOH) Intermediate->Step2 Imine Formation/Red. Product Target Molecule: 3,3-Difluoro-1-aminoindane Step2->Product Purification Purification: Acid-Base Extraction / HCl Salt Formation Product->Purification Isolation

Figure 1: Synthetic workflow for 3,3-difluoro-1-aminoindane starting from 1,3-indanedione.

Detailed Experimental Protocol

Safety Warning: DAST is corrosive and generates HF upon contact with water. Perform all fluorination steps in a fume hood with HF-compatible safety gear.

Phase 1: Preparation of 3,3-Difluoro-1-indanone
  • Setup: Charge a flame-dried round-bottom flask with 1,3-indanedione (10 mmol) and anhydrous DCM (50 mL) under Argon atmosphere.

  • Addition: Cool the solution to 0°C. Add DAST (11 mmol) dropwise via syringe over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (formation of a less polar spot).

  • Quench: Pour the reaction mixture slowly into saturated

    
     solution (ice-cold). Caution: Gas evolution. 
    
  • Isolation: Extract with DCM (3x), dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
Phase 2: Reductive Amination
  • Setup: Dissolve 3,3-difluoro-1-indanone (5 mmol) in MeOH (25 mL).

  • Imine Formation: Add Ammonium Acetate (50 mmol, 10 eq) and stir at room temperature for 1 hour.

  • Reduction: Add Sodium Cyanoborohydride (7.5 mmol, 1.5 eq) in portions.

  • Completion: Stir for 16 hours. Quench with 1N HCl (to decompose excess borohydride) and adjust pH to >10 with NaOH.

  • Extraction: Extract the free amine into DCM.

  • Salt Formation: To the DCM layer, add 4M HCl in Dioxane to precipitate 3,3-difluoro-1-aminoindane hydrochloride . Filter and dry.

References

  • PubChem Compound Summary. (2023). 3,3-difluoro-2,3-dihydro-1H-inden-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574-578.

Sources

Technical Safety & Handling Guide: 3,3-Difluoroindan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as an enhanced Safety Data Sheet (SDS) and handling manual for 3,3-difluoroindan-1-amine . It is designed for researchers and process chemists requiring granular data beyond standard compliance documents.

Date of Issue: February 27, 2026 Document ID: TSG-DFIA-003 Version: 2.1 (Research Grade)

Part 1: Executive Summary & Chemical Identity

3,3-difluoroindan-1-amine is a specialized fluorinated building block used primarily in medicinal chemistry to introduce metabolic stability into CNS-active scaffolds. The gem-difluoro group at the C3 position lowers the basicity of the primary amine (via inductive effects) and blocks benzylic oxidation, a common metabolic clearance pathway for indane derivatives.

Chemical Identification
ParameterDetail
IUPAC Name 3,3-difluoro-2,3-dihydro-1H-inden-1-amine
Common Name 3,3-Difluoroindan-1-amine
CAS Number 1206250-54-5 (Free Base) / 1637453-90-7 (HCl Salt)
Molecular Formula C₉H₉F₂N
Molecular Weight 169.17 g/mol (Free Base)
SMILES NC1CC(F)(F)c2ccccc12
Structure Bicyclic indane core with gem-difluoro substitution at C3.[1][2][3][4]
Physicochemical Profile (Experimental & Predicted)

Note: Data derived from structural analogs and computational models where specific experimental values are proprietary.

PropertyValueTechnical Context
Physical State Viscous Oil (Free Base) / White Solid (HCl)Free base readily absorbs CO₂ from air (carbamate formation).
Boiling Point ~210–215 °C (Predicted @ 760 mmHg)High boiling point due to H-bonding; distill under vacuum.
pKa (Conjugate Acid) ~8.2 (Estimated)Lower than non-fluorinated indan-1-amine (~9.8) due to electron-withdrawing fluorines.
LogP ~1.8Moderate lipophilicity; crosses blood-brain barrier (BBB).
Solubility DCM, MeOH, DMSOFree base is sparingly soluble in water; HCl salt is water-soluble.

Part 2: Hazard Identification & Risk Assessment

Unlike standard aliphatic amines, the fluorinated nature of this compound introduces specific stability and reactivity hazards.

GHS Classification (29 CFR 1910.1200)

Signal Word: DANGER

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 1B (Free Base) / Cat 2 (HCl)H314: Causes severe skin burns and eye damage (Base). H315: Causes skin irritation (Salt).[4][5]
Serious Eye Damage Cat 1H318: Causes serious eye damage.[4]
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[5][6][7]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[4][5][8]
Specific Technical Hazards
  • Fluoride Ion Leaching: Under strong acidic conditions or metabolic degradation, the C-F bond can hydrolyze, potentially releasing fluoride ions. While the C(sp3)-F bond is generally stable, combustion releases toxic Hydrogen Fluoride (HF) gas.

  • Carbonate Formation: The free amine is highly nucleophilic toward CO₂. Storage without inert gas leads to solid carbamate crust formation, altering stoichiometry.

Part 3: Synthesis & Impurity Profiling

Understanding the synthesis route is critical for anticipating impurities (such as residual reducing agents or transition metals) that affect downstream biological assays.

Common Synthetic Route

The standard preparation involves the formation of 3,3-difluoroindan-1-one followed by reductive amination.

SynthesisWorkflow Start 1,3-Indandione Step1 Deoxofluor/DAST (Fluorination) Start->Step1 Inter1 3,3-Difluoroindan-1-one Step1->Inter1 Impurity1 Impurity: 3-fluoroindenes (Elimination byproduct) Step1->Impurity1 Step2 NH2OH·HCl (Oxime Formation) Inter1->Step2 Inter2 Oxime Intermediate Step2->Inter2 Step3 Pd/C + H2 (Hydrogenation) Inter2->Step3 Product 3,3-Difluoroindan-1-amine Step3->Product

Figure 1: Synthetic pathway highlighting the origin of potential elimination impurities (fluoroindenes).

Impurity Markers
  • 3-fluoroindenes: Result from HF elimination during the fluorination step. Detectable via ¹H NMR (alkene region 5.5–6.5 ppm).

  • Residual Palladium: If hydrogenation is used, scavenge with thiol-silica before biological testing.

Part 4: Safe Handling & Storage Protocol

Engineering Controls
  • Enclosure: Handle exclusively in a certified chemical fume hood.

  • Inert Atmosphere: Store the free base under Argon or Nitrogen. The HCl salt is less hygroscopic but should still be kept desiccated.

  • Glassware: Standard borosilicate is acceptable. Avoid metal spatulas with the free base if moisture is present to prevent metal leaching.

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Respiratory NIOSH N95 (Solids) / P100 + OV Cartridge (Liquids)Protects against amine vapors and potential HF traces in fire scenarios.
Hand Nitrile (Double gloved, >0.11mm)Amines permeate latex rapidly. Replace immediately upon splash.
Eye Chemical Goggles + Face ShieldHigh risk of corneal damage from alkaline vapors.
Body Lab Coat (Poly-cotton) + Chemical ApronPrevent skin absorption; compound is lipophilic.
Storage Conditions
  • Temperature: 2–8 °C (Refrigerate).

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides, and glass (if HF generation is suspected over long-term degradation, though rare).

  • Shelf Life: 12 months (HCl salt); 3–6 months (Free base) if sealed properly.

Part 5: Emergency Response & First Aid

Critical Warning: In the event of a fire, this compound may generate Hydrogen Fluoride (HF) . Standard firefighting protocols must be augmented.

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Flush 15min Apply Calcium Gluconate Gel (If HF suspected) Skin->ActionSkin ActionEye Flush 15min Do NOT apply neutralizers Seek Ophthalmologist Eye->ActionEye ActionInhal Move to Fresh Air Oxygen if labored breathing Monitor for Pulmonary Edema Inhalation->ActionInhal

Figure 2: Emergency triage workflow highlighting Calcium Gluconate use for potential fluoride involvement.

First Aid Protocols
  • Skin: Wash with soap and water.[5][7] If redness persists or if HF decomposition is suspected (e.g., old samples), apply 2.5% Calcium Gluconate gel and seek medical attention.

  • Eyes: Rinse cautiously with water for 15 minutes.[4][8] Remove contact lenses.[4][5][6][7][9][10][11] Do not use neutralizing agents.

  • Inhalation: Evacuate to fresh air. If breathing is difficult, trained personnel should administer oxygen.

Spill Cleanup
  • Evacuate the immediate area.

  • PPE: Don full PPE including respiratory protection.[7]

  • Neutralization: Absorb with an inert material (Vermiculite). For the free base, treat the spill area with a dilute weak acid (e.g., 5% citric acid) to neutralize the amine before disposal.

  • Disposal: Incinerate in a facility equipped with a scrubber for HF/NOx.

Part 6: Analytical Characterization (Self-Validation)

Researchers should verify the identity of the material before use in assays.

  • ¹H NMR (400 MHz, CDCl₃): Look for the benzylic proton (H1) as a multiplet around 4.2–4.5 ppm. The gem-difluoro protons will split adjacent CH₂ signals into complex multiplets.

  • ¹⁹F NMR: Essential for purity check. Expect a distinctive pattern (often an AB quartet or complex multiplet) around -90 to -110 ppm (referenced to CFCl₃).

  • Mass Spectrometry (ESI+): [M+H]⁺ = 170.1.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12032288, 3,3-Difluoropropan-1-amine (Analogous Structure Safety Data). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of fluorinated oxindoles and related indane derivatives. Retrieved from [Link]

Sources

Technical Guide: Biological Activity & Medicinal Chemistry of 3,3-Difluoro-1-Aminoindane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and medicinal chemistry of 3,3-difluoro-1-aminoindane derivatives . This analysis synthesizes established structure-activity relationships (SAR) of the aminoindane pharmacophore with the specific physicochemical impacts of gem-difluorination.

Executive Summary: The Fluorine Effect

The 1-aminoindane scaffold is a privileged structure in CNS drug discovery, serving as the core for approved therapeutics like Rasagiline (Azilect) for Parkinson’s disease. However, the scaffold is susceptible to rapid oxidative metabolism at the benzylic C3 position.

3,3-difluoro-1-aminoindane represents a strategic bioisostere designed to:

  • Block Metabolic Degradation: The C3-gem-difluoro motif prevents benzylic hydroxylation, significantly extending plasma half-life (

    
    ).
    
  • Modulate Amine pKa: Through inductive electron withdrawal (

    
    ), the fluorine atoms reduce the basicity of the C1-amine, altering the ionization equilibrium to favor blood-brain barrier (BBB) penetration.
    
  • Enhance Lipophilicity: The

    
     group increases 
    
    
    
    , improving membrane permeability without introducing the steric bulk of a methyl or chloro group.

Structural Biology & Physicochemical Properties[1]

The Gem-Difluoro Bioisosterism

The introduction of two fluorine atoms at the C3 position creates a "metabolic wall" while inducing subtle electronic changes that affect the pharmacodynamics of the molecule.

PropertyParent (1-Aminoindane)3,3-Difluoro DerivativeImpact
Metabolic Site (C3) Benzylic

(High reactivity)
Benzylic

(Inert)
Blocks CYP450-mediated hydroxylation.
Amine pKa ~9.5~8.2 - 8.8Increased fraction of non-ionized drug at physiological pH (7.4), enhancing BBB transport.
Lipophilicity (

)
ModerateHighImproved passive diffusion across lipid bilayers.
Ring Conformation Envelope (flexible)Twisted/RigidifiedFluorine's gauche effect can lock the cyclopentane ring into a specific bioactive conformation.
Mechanism of Action: MAO-B Inhibition

Like its parent scaffold, the 3,3-difluoro derivative targets Monoamine Oxidase B (MAO-B) . The mechanism involves the amine moiety coordinating with the FAD cofactor within the enzyme's substrate cavity.

Key Binding Interactions:

  • Hydrophobic Sandwich: The indane aromatic ring intercalates between Tyr398 and Tyr435 in the MAO-B active site.

  • Steric Fit: The C3-difluoro substitution must be accommodated by the "entrance cavity." Unlike bulky alkyl groups, fluorine's small Van der Waals radius (1.47 Å vs 1.20 Å for H) allows retention of potency while blocking metabolism.

Therapeutic Applications

CNS Disorders (Parkinson’s & Alzheimer’s)

The primary application of this scaffold is in neurodegenerative diseases.

  • Parkinson’s Disease (PD): Inhibition of MAO-B prevents the breakdown of dopamine in the striatum. The 3,3-difluoro analog offers a potential "once-daily" profile with reduced "wearing-off" effects due to metabolic stability.

  • Neuroprotection: Aminoindanes exhibit anti-apoptotic properties independent of MAO inhibition. The fluorinated derivative retains this capacity, protecting mitochondrial viability against neurotoxins (e.g., 6-OHDA).

Antibacterial Activity

Recent studies indicate that aminoindane derivatives possess bactericidal activity against multi-drug resistant (MDR) strains like S. aureus (MRSA) and A. baumannii.

  • Mechanism: Disruption of bacterial membrane potential and inhibition of efflux pumps. The increased lipophilicity of the 3,3-difluoro derivative enhances penetration through the thick peptidoglycan layer of Gram-positive bacteria.

Experimental Protocols

Chemical Synthesis Workflow

The synthesis requires avoiding defluorination during the reduction of the nitrogen-containing intermediate.

Protocol: Deoxofluorination Route

  • Starting Material: 1-Indanone.

  • Step A (Fluorination): React 1-indanone with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at 0°C to room temperature.

    • Note: This yields 1,1-difluoroindane. To get 3,3-difluoro-1-aminoindane, one must start with 3-amino-1-indanone (protected) or use a specific precursor like 3-oximino-1-indanone followed by fluorination/reduction.

    • Corrected Route: Start with 1,3-indandione .

      • Monoprotection: Protect one ketone (ketalization).

      • Fluorination: Treat with DAST to generate the gem-difluoro ketal.

      • Deprotection: Hydrolyze to 3,3-difluoro-1-indanone.

      • Reductive Amination: React with

        
         and 
        
        
        
        to yield 3,3-difluoro-1-aminoindane .

Self-Validating Check:

  • NMR Verification:

    
     NMR should show a characteristic geminal coupling pattern (quartet or split signal) around -90 to -110 ppm.
    
  • Mass Spec: The parent ion

    
     will be +36 mass units higher than the non-fluorinated control (1-aminoindane).
    
MAO-B Inhibition Assay

Objective: Determine


 of the derivative.
  • Enzyme Prep: Recombinant human MAO-B (expressed in Baculovirus).

  • Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).

  • Reaction:

    • Incubate enzyme + inhibitor (1 nM – 10 µM) for 20 min at 37°C.

    • Add substrate and incubate for 30 min.

    • Stop reaction with NaOH/ZnSO4.

  • Detection: Measure fluorescence (Ex 310 nm / Em 400 nm) of 4-hydroxyquinoline product.

  • Validation: Use Selegiline as a positive control (

    
    ).
    

Visualizations

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the strategic design decisions behind the 3,3-difluoro-1-aminoindane scaffold.

SAR_Logic Core 1-Aminoindane Core (Pharmacophore) Mod_F 3,3-Difluoro Substitution (Gem-difluoro) Core->Mod_F Bioisosteric Replacement Effect_Met Metabolic Stability (Blocks C3 Oxidation) Mod_F->Effect_Met Steric/Electronic Shield Effect_pKa pKa Modulation (Lower Basicity -> High BBB) Mod_F->Effect_pKa Inductive Effect (-I) Target MAO-B Inhibition (Neuroprotection) Effect_Met->Target Prolonged Half-life Effect_pKa->Target Enhanced CNS Entry

Caption: SAR logic flow showing how gem-difluorination transforms the parent scaffold into a metabolically stable, CNS-penetrant therapeutic candidate.

Metabolic Pathway Comparison

Comparison of the metabolic fate of the parent compound vs. the fluorinated derivative.

Metabolism Parent 1-Aminoindane CYP CYP450 (Liver) Parent->CYP Metabolite 3-Hydroxy-1-aminoindane (Inactive/Excreted) CYP->Metabolite Rapid Oxidation Block Metabolic Blockade CYP->Block C-F Bond Stable Fluoro 3,3-Difluoro-1-aminoindane Fluoro->CYP Active Sustained Active Drug (CNS Tissue) Block->Active No Hydroxylation

Caption: The C-F bond strength (approx. 116 kcal/mol) resists CYP450 oxidative cleavage, preventing the formation of the 3-hydroxy metabolite.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Finberg, J. P. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal.[1] Link

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Link

  • Binda, C., et al. (2011). Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. Journal of Medicinal Chemistry. Link

  • Patel, N. B., et al. (2010).[2] Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Scientia Pharmaceutica.[2] Link

Sources

The Emergence of 3,3-Difluoro-1-aminoindane Scaffolds: A Patent Landscape Analysis for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorination in Privileged Scaffolds

In the landscape of medicinal chemistry, the indane scaffold has long been recognized as a "privileged" structure, a molecular framework that can bind to multiple, diverse biological targets. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for substituent groups, making it an attractive starting point for drug design. The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug development, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic properties. The 3,3-difluoro-1-aminoindane scaffold represents a compelling convergence of these two principles. The gem-difluoro group at the 3-position introduces a conformational lock, influencing the puckering of the five-membered ring and providing a metabolically stable anchor. This guide provides a comprehensive analysis of the patent landscape for this emerging scaffold, with a particular focus on its application in the development of next-generation kinase inhibitors.

The Patent Landscape: Pioneering Work and Emerging Players

A deep dive into the patent literature reveals a burgeoning interest in the 3,3-difluoro-1-aminoindane core, primarily driven by its potential as a highly effective kinase inhibitor. The dominant player in this space is the Institute of Materia Medica, Chinese Academy of Medical Sciences , which has established a strong intellectual property position through a series of key patent applications.

Key Patent Family: WO2021023151A1 and CN112606883A

The foundational patents covering the therapeutic applications of 3,3-difluoro-1-aminoindane derivatives are WO2021023151A1 and its Chinese counterpart CN112606883A . These patents disclose a broad genus of compounds and their use as inhibitors of a range of protein kinases, with a particular emphasis on treating cancers.

Table 1: Key Patent Information

Patent NumberTitleApplicantKey Therapeutic Claims
WO2021023151A1Pyridazine derivatives as BCR-ABL kinase inhibitors and preparation method and use thereofInstitute of Materia Medica, Chinese Academy of Medical SciencesTreatment of Chronic Myeloid Leukemia (CML), particularly cases with the T315I resistance mutation.
CN112606883APyridazine derivatives as BCR-ABL kinase inhibitors and preparation method and use thereofInstitute of Materia Medica, Chinese Academy of Medical SciencesTreatment of CML and other proliferative disorders.

The core innovation protected by this patent family lies in the discovery that the (S)-enantiomer of the 3,3-difluoro-1-aminoindane scaffold, when appropriately substituted, yields highly potent and selective kinase inhibitors.

Therapeutic Applications: A Focus on Oncology

The primary therapeutic thrust for the 3,3-difluoro-1-aminoindane scaffold, as evidenced by the patent literature and supporting scientific publications, is in the field of oncology. Two key areas have emerged:

Overcoming Drug Resistance in Chronic Myeloid Leukemia (CML)

The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, a cancer of the blood and bone marrow characterized by the presence of the Philadelphia chromosome and the resulting BCR-ABL fusion protein. However, the emergence of drug resistance, particularly the "gatekeeper" T315I mutation, poses a significant clinical challenge, rendering many first and second-generation TKIs ineffective.[1][2][3][4]

The research leading to the WO2021023151A1 patent application has demonstrated that compounds incorporating the (S)-3,3-difluoro-1-aminoindane scaffold are potent pan-inhibitors of BCR-ABL, including the highly resistant T315I mutant.[5] A leading example from this research is the compound referred to as 3a-P1 , which has shown exceptional potency against CML cell lines and in animal models.[5]

Table 2: Comparative Potency of a Lead 3,3-Difluoro-1-aminoindane Derivative

CompoundTarget Cell LineIC50 (nM)
3a-P1 K562 (CML)0.4
3a-P1 Ku812 (CML)0.1
3a-P1 BaF3 (BCR-ABL)2.1
3a-P1 BaF3 (BCR-ABL T315I)4.7
Ponatinib (Reference TKI)BaF3 (BCR-ABL T315I)Potent, but with noted toxicities

Data synthesized from publicly available research associated with the primary patent family.[5]

Targeting Fibroblast Growth Factor Receptor (FGFR) in Solid Tumors

Aberrant signaling of the Fibroblast Growth Factor Receptor (FGFR) pathway is implicated in the growth and proliferation of various solid tumors.[6][7][8][9][10] The versatility of the 3,3-difluoro-1-aminoindane scaffold is further highlighted by its application as a potent inhibitor of FGFR. Research from the same pioneering institution has identified derivatives that show significant promise in treating cancers with FGFR mutations.

Synthetic Methodologies: A Step-by-Step Guide

The synthesis of the core 3,3-difluoro-1-aminoindane scaffold is a multi-step process that requires careful control of reagents and conditions. The following protocols are a synthesis of the methods described in the patent literature and supporting scientific publications.

Workflow for the Synthesis of the 3,3-Difluoro-1-aminoindane Scaffold

G A 1-Indanone B 3,3-Difluoro-1-indanone A->B Fluorination C (S)-3,3-Difluoro-1-indanol B->C Asymmetric Reduction D Mesylate or Tosylate Intermediate C->D Activation E (R)-3,3-Difluoro-1-azidoindane D->E Azide Displacement (Inversion) F (R)-3,3-Difluoro-1-aminoindane E->F Reduction G Final Derivatization F->G Amide Coupling / Alkylation

Caption: Synthetic workflow for 3,3-difluoro-1-aminoindane derivatives.

Experimental Protocol 1: Synthesis of 3,3-Difluoro-1-indanone

This protocol outlines the key fluorination step, which is foundational to the entire synthetic route.

  • Reaction Setup: To a solution of 1-indanone (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add a fluorinating agent. N-Fluorodibenzenesulfonimide (NFSI) is a commonly used reagent for this transformation.

  • Catalyst Addition: A catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added to initiate the reaction.

  • Reaction Conditions: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3,3-difluoro-1-indanone.

Experimental Protocol 2: Chiral Resolution and Amination

This protocol describes the critical steps to introduce the amine functionality with the correct stereochemistry.

  • Asymmetric Reduction: The 3,3-difluoro-1-indanone (1 equivalent) is subjected to an asymmetric reduction to yield the corresponding (S)-3,3-difluoro-1-indanol. This is typically achieved using a chiral reducing agent such as a catecholborane in the presence of a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst).

  • Activation of the Hydroxyl Group: The resulting (S)-alcohol is converted to a good leaving group. This is commonly done by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine to form the corresponding mesylate or tosylate.

  • Nucleophilic Displacement with Azide: The activated intermediate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry to yield (R)-3,3-difluoro-1-azidoindane.

  • Reduction of the Azide: The azide is reduced to the primary amine. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, reagents like triphenylphosphine followed by hydrolysis can be used. This step yields the desired (R)-3,3-difluoro-1-aminoindane. The final derivatization to attach the desired R-groups is then carried out through standard amide coupling or reductive amination procedures.

Structure-Activity Relationships and Mechanistic Insights

The patent literature and associated publications provide valuable insights into the structure-activity relationships (SAR) of these kinase inhibitors.

SAR cluster_0 Key Structural Modifications Core (S)-3,3-Difluoro-1-aminoindane Scaffold R1 Amine Substituent (e.g., Piperazine) Core->R1 Modulates Solubility & PK R2 Aryl/Heteroaryl Group (e.g., Pyridazine) Core->R2 Kinase Hinge Binding R3 Substituents on Aryl Group R2->R3 Fine-tunes Potency & Selectivity

Caption: Key structure-activity relationships for 3,3-difluoro-1-aminoindane kinase inhibitors.

  • The (S)-Stereocenter: The (S)-configuration at the 1-position of the indane ring is consistently shown to be crucial for high-potency kinase inhibition.

  • The Gem-Difluoro Group: This moiety at the 3-position acts as a bioisostere for a carbonyl group and enhances metabolic stability. It also conformationally constrains the five-membered ring, which can lead to more favorable interactions with the target kinase.

  • The Amino Group Substituent: This position is a key vector for introducing various side chains that can modulate solubility, cell permeability, and pharmacokinetic properties. In many of the patented examples, a piperazine moiety is utilized here.

  • The Aryl/Heteroaryl Moiety: Attached to the amino group, typically via an amide or a related linker, is an aromatic or heteroaromatic system (e.g., a pyridazine ring) that is designed to interact with the hinge region of the kinase ATP-binding site. Substitutions on this ring system are critical for fine-tuning potency and selectivity against different kinases.

Future Outlook and Expert Opinion

The patent landscape for 3,3-difluoro-1-aminoindane scaffolds, while currently dominated by a single pioneering institution, points to a promising future for this molecular framework in drug discovery. The demonstrated success in targeting challenging kinase mutations like BCR-ABL T315I suggests that this scaffold possesses the right combination of structural rigidity and synthetic tractability to be adapted for other kinase targets.

We can anticipate several future trends:

  • Expansion to Other Kinase Targets: The core scaffold will likely be explored as an inhibitor for other kinases implicated in cancer and other diseases, such as inflammatory disorders and neurodegenerative conditions.

  • Emergence of New Players: As the therapeutic potential of this scaffold becomes more widely recognized, other pharmaceutical companies and academic institutions are likely to enter the field, leading to a more diverse and competitive patent landscape.

  • Development of Second-Generation Compounds: Further optimization of the existing lead compounds will likely focus on improving pharmacokinetic profiles, reducing off-target effects, and exploring novel side chains to enhance potency and selectivity.

References

  • Inhibitors of BCR-ABL mutants and use thereof.
  • T315a and f317i mutations of bcr-abl kinase domain.
  • Fgfr3 inhibitor compounds.
  • Inhibitors of ABL and the ABL-T315I mutation. PubMed.[Link]

  • Fgfr inhibitors and methods of use thereof. PubChem.[Link]

  • The Ins and Outs of Bcr-Abl Inhibition. PMC.[Link]

  • What are Bcr-Abl T315I inhibitors and how do they work? Patsnap Synapse.[Link]

  • Novel fgfr inhibitors and uses thereof.
  • Tyra Biosciences patents new FGFR inhibitors. BioWorld.[Link]

  • Fgfr inhibitors and methods of use thereof.
  • Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. PubMed.[Link]

Sources

Methodological & Application

Application Note: Optimized Reductive Amination of 3,3-Difluoroindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists engaged in the synthesis of fluorinated bioisosteres. It prioritizes high-fidelity, scalable protocols over theoretical generalities.

Executive Summary & Strategic Analysis

The reductive amination of 3,3-difluoroindan-1-one presents a unique set of electronic and steric challenges compared to non-fluorinated indanones. The gem-difluoro group at the C3 position exerts a strong electron-withdrawing inductive effect (


), which increases the electrophilicity of the C1 carbonyl. However, this same effect can destabilize the intermediate iminium species, making the equilibrium unfavorable under standard "wet" conditions.
Core Challenges
  • Equilibrium Shift: The formation of the imine/enamine intermediate is often the rate-determining step. The presence of water (generated during condensation) rapidly hydrolyzes the fluorinated imine back to the ketone.

  • Chemoselectivity: Aggressive reducing agents (e.g.,

    
    ) can defluorinate the C3 position or reduce the ketone to an alcohol before amination occurs.
    
  • Workup Difficulties: Traditional Lewis acid catalysts (

    
    , 
    
    
    
    ) often lead to intractable emulsions or difficult purifications.
Recommended Strategy

This guide details two distinct protocols based on the nature of the amine partner:

  • Method A (Titanium-Mediated): The "Gold Standard" for weakly nucleophilic amines or when high conversion is critical. It utilizes

    
     as both a Lewis acid activator and a chemical water scavenger.[1]
    
  • Method B (STAB Protocol): A mild, one-pot procedure using Sodium Triacetoxyborohydride (

    
    ) for highly reactive amines where functional group tolerance is the priority.
    

Chemical Logic & Mechanism

The following diagram illustrates the mechanistic pathway and the critical role of Titanium(IV) in shifting the equilibrium forward.

G Start 3,3-Difluoroindan-1-one (Ketone) Complex Hemiaminal-Ti Complex Start->Complex + Ti(OiPr)4 Amine Amine (R-NH2) Amine->Complex Imine Activated Imine (Ti-Coordinated) Complex->Imine - iPrOH Water H2O Complex->Water Elimination Reduction Hydride Transfer (NaBH4) Imine->Reduction Product 1-Amino-3,3-difluoroindane Reduction->Product TiOx TiO2 (Solid) Water->TiOx Scavenged by Ti

Figure 1: Mechanistic workflow of Titanium-mediated reductive amination. The irreversible formation of


 drives imine formation.

Experimental Protocols

Method A: Titanium(IV) Isopropoxide Protocol (High Yield)

Best for: Anilines, hindered amines, and cases where equilibrium favors the ketone. Reference Standard: Adapted from Bhattacharyya et al. [1].

Reagents
  • 3,3-Difluoroindan-1-one (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or THF (anhydrous).

Step-by-Step Procedure
  • Complexation (The Dry Step):

    • Charge a flame-dried flask with 3,3-difluoroindan-1-one (1.0 equiv) and the amine (1.2 equiv).

    • Add absolute EtOH (concentration ~0.5 M).

    • Add

      
       (1.5 equiv) dropwise via syringe. Note: The solution often turns yellow/orange.
      
    • Stir at ambient temperature for 6–12 hours under

      
      .
      
    • Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the ketone and formation of the imine (often more polar or distinct UV). If conversion is <50%, heat to 50°C for 2 hours.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add

      
       (1.5 equiv) portion-wise. Caution: Gas evolution (
      
      
      
      ).
    • Allow to warm to room temperature and stir for 2–4 hours.

  • The "Cure" Workup (Critical):

    • Do not quench with water directly; this creates a gelatinous Titanium emulsion that is impossible to filter.

    • Option 1 (2M NaOH): Pour reaction mixture into 2M NaOH (equal volume). A white precipitate (

      
      ) will form. Dilute with EtOAc. Filter through a Celite pad.
      
    • Option 2 (Rochelle Salt): If the product is base-sensitive, quench with saturated aqueous Potassium Sodium Tartrate (Rochelle salt) and stir vigorously for 2 hours until phases separate clearly.

  • Purification:

    • Extract aqueous layer with EtOAc (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Method B: Sodium Triacetoxyborohydride (STAB) Protocol (Mild)

Best for: Acid-sensitive substrates, secondary amines, and high-throughput parallel synthesis. Reference Standard: Adapted from Abdel-Magid et al. [2].[2][3][4]

Reagents
  • 3,3-Difluoroindan-1-one (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.4 – 1.6 equiv)
    
  • Acetic Acid (AcOH) (1.0 – 2.0 equiv) Crucial for ketone activation.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[5]

Step-by-Step Procedure
  • One-Pot Assembly:

    • In a vial/flask, dissolve 3,3-difluoroindan-1-one (1.0 equiv) and amine (1.1 equiv) in DCE (0.2 – 0.4 M).

    • Add Acetic Acid (1.0 equiv). Stir for 10–30 minutes to allow pre-equilibrium.

    • Add

      
       (1.5 equiv) in a single portion.
      
  • Reaction:

    • Stir at room temperature for 12–24 hours.

    • Optimization: If the reaction is sluggish (common with electron-deficient ketones), add molecular sieves (4Å) to the reaction mixture.

  • Workup:

    • Quench with saturated

      
       (gas evolution).
      
    • Extract with DCM.

    • Note: No special emulsion treatment is needed here.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (Ketone remains) Equilibrium favors ketone due to

destabilization.
Switch to Method A (

). The chemical scavenging of water is required.
Defluorination (M+H minus 20) Over-reduction or elimination.Avoid strong bases. Ensure temperature during reduction step (Method A) does not exceed 25°C.
Emulsion during workup Titanium hydroxides.Use the Rochelle Salt method (stir >1 hr) or 2M NaOH wash. Do not use neutral water quench.
Dialkylation (with primary amines) Over-reaction.[6]Use a slight excess of the amine (1.5 equiv) or switch to the stepwise Method A (Imine formation -> Isolation -> Reduction).
Decision Tree for Protocol Selection

DecisionTree Q1 Is the Amine Sterically Hindered or Weakly Nucleophilic? MethodA USE METHOD A (Ti(OiPr)4 + NaBH4) Q1->MethodA Yes Q2 Is the Product Acid Sensitive? Q1->Q2 No MethodB USE METHOD B (STAB + AcOH) Q2->MethodA Yes (Avoid AcOH) Q2->MethodB No

Figure 2: Selection logic for reductive amination conditions.

Safety & Handling (E-E-A-T)

While standard lab safety applies, the fluorinated nature of the substrate requires specific awareness:

  • HF Generation: In the event of a fire or thermal decomposition, 3,3-difluoro compounds can release Hydrogen Fluoride (HF) gas.

    • Protocol: Do not heat the reaction mixture above 80°C.

    • Disposal: Segregate halogenated waste.

  • Titanium Reagents:

    
     is moisture sensitive and hydrolyzes to release isopropanol. It is not acutely toxic but causes severe eye irritation.
    
  • Borohydrides: Both

    
     and STAB release hydrogen gas upon quenching. Quench slowly in a well-ventilated hood.
    

References

  • Bhattacharyya, S. (1995). "Reductive Alkylation of Secondary Amines with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of the Chemical Society, Perkin Transactions 1. An authoritative source for the titanium-mediated protocol.

  • Abdel-Magid, A. F., et al. (1996).[4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. The industry standard for mild reductive amination.

  • Mattson, R. J., et al. (1990).[7] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

Sources

Application Note: A Robust Protocol for the N-tert-Butoxycarbonyl (Boc) Protection of 3,3-Difluoro-1-aminoindane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, field-proven protocol for the N-tert-butoxycarbonyl (Boc) protection of 3,3-difluoro-1-aminoindane. The Boc protecting group is a cornerstone of modern organic synthesis, particularly in drug development, for its stability and mild cleavage conditions.[1][2] This document details the chemical principles, a step-by-step experimental procedure, safety considerations, and characterization methods. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively. This protocol is designed for high-yield synthesis of tert-butyl (3,3-difluoro-2,3-dihydro-1H-inden-1-yl)carbamate, a valuable building block in medicinal chemistry.

Introduction and Scientific Principles

The protection of amine functional groups is a critical strategy in multi-step organic synthesis, preventing unwanted side reactions and enabling the selective modification of other functional groups.[1] The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its robustness towards nucleophiles, bases, and catalytic hydrogenation, combined with its facile removal under mild acidic conditions.[2]

Fluorinated organic molecules are of high interest in drug discovery, as the inclusion of fluorine can significantly modulate a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Aminoindanes are privileged scaffolds found in numerous biologically active compounds.[3] Consequently, Boc-protected 3,3-difluoro-1-aminoindane serves as a highly valuable intermediate for the synthesis of novel pharmaceutical agents.

Reaction Mechanism:

The N-Boc protection of 3,3-difluoro-1-aminoindane proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the primary amine's nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide and tert-butoxide.[1] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction. A non-nucleophilic base, such as triethylamine (TEA), is typically added to neutralize the protonated amine formed during the reaction, thereby maintaining the nucleophilicity of the starting material.

Boc_Protection_Mechanism Figure 1: Reaction Mechanism of Boc Protection RNH2 3,3-Difluoro-1-aminoindane (Nucleophile) Intermediate Tetrahedral Intermediate RNH2->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Electrophile) Boc2O->Intermediate Base Base (e.g., TEA) Byproducts t-BuOH + CO₂ + [Base-H]⁺ Base->Byproducts Deprotonation Product Boc-Protected Amine Intermediate->Product Collapse Intermediate->Byproducts

Caption: Figure 1: Reaction Mechanism of Boc Protection.

Materials, Reagents, and Safety

Reagent and Solvent Data

A summary of the essential reagents and their relevant physical properties is provided below. It is crucial to use high-purity, anhydrous solvents and reagents to ensure optimal reaction outcomes.

Reagent/SolventFormulaMW ( g/mol )Density (g/mL)Boiling Point (°C)Notes
3,3-Difluoro-1-aminoindaneC₉H₉F₂N169.17~1.2 (est.)N/AStarting material. Properties estimated based on analogs.
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.250.9556-57 (mp)Also known as (Boc)₂O. Flammable solid, irritant.
Triethylamine (TEA)C₆H₁₅N101.190.72689.5Anhydrous grade recommended. Corrosive, flammable.
Dichloromethane (DCM)CH₂Cl₂84.931.32639.6Anhydrous grade recommended. Volatile, suspected carcinogen.
Hydrochloric Acid (1 M)HCl (aq)36.46~1.0N/AFor aqueous work-up.
Sodium Bicarbonate (Sat.)NaHCO₃ (aq)84.01~1.0N/AFor aqueous work-up.
Brine (Sat. NaCl)NaCl (aq)58.44~1.2N/AFor aqueous work-up.
Anhydrous MgSO₄ / Na₂SO₄---N/ADrying agent.

Note: Physicochemical data for 3,3-difluoro-1-aminoindane is not widely published; properties are estimated based on the parent compound, 1-aminoindane (MW: 133.19, Density: 1.038 g/mL).[4][5] Researchers should refer to the supplier's safety data sheet (SDS) for specific details.

Critical Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a flammable solid and a severe irritant to the eyes, skin, and respiratory system. It can cause allergic skin reactions and is fatal if inhaled.[6][7][8][9] Avoid generating dust. Keep away from heat and ignition sources.

  • Triethylamine (TEA): TEA is a highly flammable, corrosive, and toxic liquid. It causes severe skin burns and eye damage.[10][11][12] Handle with care in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.[13][14][15] Its high density means it will form the lower layer during aqueous extractions.[15]

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Reagent quantities can be adjusted proportionally for different scales.

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,3-difluoro-1-aminoindane (1.69 g, 10.0 mmol, 1.0 equiv).

  • Add anhydrous dichloromethane (DCM, 40 mL). Stir the mixture at room temperature until the amine is fully dissolved.

  • Add triethylamine (TEA, 2.1 mL, 1.52 g, 15.0 mmol, 1.5 equiv) to the solution via syringe. Stir for 2-3 minutes. A slight exotherm may be observed.

    • Causality Check: DCM is an excellent solvent for this reaction as it is relatively inert, dissolves both the starting material and the Boc-protected product, and its low boiling point simplifies removal post-reaction.[13][14] TEA acts as a base to neutralize the in-situ generated acid, preventing the protonation of the starting amine and driving the reaction to completion.[10]

Reagent Addition and Reaction
  • In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 2.51 g, 11.5 mmol, 1.15 equiv) in anhydrous DCM (10 mL).

  • Add the (Boc)₂O solution dropwise to the stirring amine solution over 10-15 minutes at room temperature. The flask can be cooled in a water bath to manage any exotherm, although it is typically mild.

  • Allow the reaction to stir at room temperature for 2-4 hours.

    • Causality Check: A slight excess of (Boc)₂O ensures the complete consumption of the starting amine. The reaction is typically efficient at room temperature for primary amines.[16]

Reaction Monitoring
  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Eluent: A mixture of Ethyl Acetate/Hexanes (e.g., 20:80 v/v) is a good starting point.

    • Visualization: Use a UV lamp (254 nm) and/or a potassium permanganate stain.

    • Observation: The starting amine will have a lower Rf value than the less polar, Boc-protected product. The reaction is complete when the starting amine spot is no longer visible.

Work-up and Purification
  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 25 mL) - to remove excess TEA.

    • Saturated NaHCO₃ solution (2 x 25 mL) - to remove any residual acid and unreacted (Boc)₂O byproducts.

    • Brine (1 x 25 mL) - to remove bulk water.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product is often of high purity. If further purification is needed, it can be purified by flash column chromatography on silica gel using an Ethyl Acetate/Hexanes gradient.

    • Causality Check: The acidic wash removes the basic TEA, while the basic wash removes acidic impurities. The final brine wash facilitates phase separation. This standard work-up procedure effectively isolates the neutral product.[2][17]

Visualization of the Experimental Workflow

Boc_Workflow Figure 2: Experimental Workflow start Start dissolve_amine 1. Dissolve 3,3-difluoro-1-aminoindane in anhydrous DCM start->dissolve_amine add_base 2. Add Triethylamine (TEA) dissolve_amine->add_base add_boc 3. Add (Boc)₂O solution dropwise add_base->add_boc stir 4. Stir at Room Temperature (2-4h) add_boc->stir monitor 5. Monitor by TLC stir->monitor workup 6. Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry 7. Dry Organic Layer (MgSO₄) workup->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify via Chromatography (if necessary) concentrate->purify product Isolated Product: tert-butyl (3,3-difluoro-2,3-dihydro-1H-inden-1-yl)carbamate purify->product

Caption: Figure 2: Step-by-step experimental workflow.

Characterization of Product

The structure and purity of the final product, tert-butyl (3,3-difluoro-2,3-dihydro-1H-inden-1-yl)carbamate, should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is highly diagnostic. Expect to see:

    • A large singlet at ~1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.[18]

    • Signals for the aliphatic protons of the indane core.

    • A signal for the amide N-H proton, which may be broad.

    • Aromatic protons in the region of ~7.2-7.5 ppm.

  • ¹³C NMR: Key signals include:

    • The tert-butyl methyl carbons around 28.5 ppm.[18]

    • The quaternary carbon of the Boc group around 80.0 ppm.[18]

    • The carbamate carbonyl carbon around 155-156 ppm.[18]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) should show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of the product (C₁₄H₁₇F₂NO₂, MW = 269.29).

Conclusion

This application note provides a reliable and well-rationalized protocol for the Boc-protection of 3,3-difluoro-1-aminoindane. By following the detailed steps for reaction setup, execution, work-up, and purification, researchers can consistently obtain the desired N-Boc protected product in high yield and purity. The insights into the causality of each step and the comprehensive safety information are intended to equip scientists in drug development with the necessary tools for successful synthesis.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Details for Aminoindanes. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Yus, M., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences. Retrieved from [Link]

  • PubChem. (n.d.). (R)-(-)-1-Aminoindan. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoropropan-1-amine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Triethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Triethylamine. Retrieved from [Link]

  • Carl Roth. (2024, May 13). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Aminoindane. Retrieved from [Link]

  • Scharlab. (2025, January 23). Safety Data Sheet: 102510 - Di-tert-butyl dicarbonate. Retrieved from [Link]

  • C&EN. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

  • ReAgent. (2017, December 7). What Is Dichloromethane?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Triethylamine. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Dichloromethane. Retrieved from [Link]

  • Lab Alley. (2023, June 1). Dichloromethane And Its Uses. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 3,3-Difluoro-1-Aminoindane in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1][2][3] The success of this approach hinges on the quality and diversity of the fragment library. This guide provides an in-depth technical overview of the strategic application of 3,3-difluoro-1-aminoindane, a novel fragment that offers a unique combination of a rigid three-dimensional scaffold, a synthetically tractable handle, and the advantageous physicochemical properties of fluorine. We will explore the rationale behind its inclusion in a screening library and provide detailed protocols for its use in primary screening campaigns using Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and X-ray Crystallography, followed by strategies for hit-to-lead optimization.

The Rationale: Why 3,3-Difluoro-1-Aminoindane?

The selection of fragments is a critical determinant of success in any FBDD campaign.[3] While traditional libraries have often been dominated by flat, aromatic systems, there is a growing appreciation for fragments with three-dimensional character, which can better explore the complex topographies of protein binding sites and may lead to improved physicochemical properties and selectivity.[4][5] 3,3-Difluoro-1-aminoindane stands out as a compelling candidate for modern fragment libraries for several key reasons:

  • Structural Rigidity and 3D-Scaffold: The indane core provides a rigid, well-defined three-dimensional shape. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding efficiency.

  • The Power of Fluorine: The gem-difluoro group at the 3-position is not merely a bioisosteric replacement. It can significantly influence the molecule's properties by altering local electronics, pKa, and metabolic stability.[6][7] Critically, the presence of fluorine introduces a powerful biophysical handle for ¹⁹F-NMR screening, a highly sensitive and robust method for detecting weak binding events with minimal false positives.[2][8][9]

  • Vector for Growth: The primary amino group at the 1-position provides a readily available and synthetically versatile "vector" for chemical elaboration. This is a crucial feature for the subsequent hit-to-lead optimization phase, allowing for controlled "fragment growing" into adjacent pockets of the target protein.[10][11]

  • Favorable Physicochemical Properties: The introduction of fluorine can modulate properties like lipophilicity and pKa. The difluoro group can act as a hydrogen bond acceptor and can engage in favorable orthogonal multipolar interactions with protein backbones, potentially unlocking unique binding modes.

Table 1: Physicochemical Properties of 3,3-Difluoro-1-Aminoindane
PropertyValue/CharacteristicSignificance in FBDD
Molecular Weight (MW)~183.2 g/mol Compliant with the "Rule of Three" (<300 Da)[3]
cLogP~1.5 - 2.5 (Estimated)Appropriate lipophilicity for a fragment.
Rotatable Bonds1Low conformational flexibility, reducing entropic penalty of binding.
Heavy Atom Count13Within the typical range for fragments (<25).[1]
Functional GroupsPrimary Amine, gem-DifluoroProvides a handle for synthetic elaboration and a ¹⁹F-NMR probe.

Workflow for FBDD using 3,3-Difluoro-1-Aminoindane

The journey from incorporating a fragment into a library to generating a lead compound follows a structured, multi-stage process. The unique properties of 3,3-difluoro-1-aminoindane make it particularly amenable to several high-throughput screening techniques.

FBDD_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Hit-to-Lead Optimization Lib_Prep Fragment QC (Purity, Solubility) NMR ¹⁹F-NMR Screening Lib_Prep->NMR Screening Campaign SPR SPR Screening Lib_Prep->SPR Screening Campaign Xray X-ray Crystallography Lib_Prep->Xray Screening Campaign Ortho Orthogonal Validation (e.g., NMR for SPR hits) NMR->Ortho Primary Hits SPR->Ortho Primary Hits Xray->Ortho Primary Hits Affinity Affinity Determination (KD) Ligand Efficiency (LE) Ortho->Affinity SBDD Structure-Based Design (SBDD) Affinity->SBDD Validated Hits Chem Medicinal Chemistry (Fragment Growing) SBDD->Chem Lead Potent Lead Compound Chem->Lead

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols: Screening & Validation

Protocol 1: Primary Screening using ¹⁹F-NMR Spectroscopy

¹⁹F-NMR is an ideal primary screening method for a fluorinated fragment library containing 3,3-difluoro-1-aminoindane. The absence of a natural fluorine background in biological systems provides a clean spectral window, making it highly sensitive for detecting binding events.[8][12]

Principle: Changes in the chemical environment of the fluorine atoms upon binding to a protein target cause a perturbation in the ¹⁹F NMR signal (e.g., chemical shift change, line broadening). This allows for the direct observation of ligand binding.[9][13]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 3,3-difluoro-1-aminoindane at 100 mM in deuterated dimethyl sulfoxide (DMSO-d₆).

    • Prepare the target protein in a suitable NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O for signal locking. A typical protein concentration is 10-50 µM.

    • The final screening concentration of the fragment is typically 100-500 µM. Prepare two samples:

      • Reference Sample: Fragment in NMR buffer.

      • Protein Sample: Fragment and target protein in NMR buffer.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and protein samples. A spectrometer with a cryogenic probe is recommended for enhanced sensitivity.[13]

    • Typical parameters on a 600 MHz spectrometer might include a spectral width of 200 ppm, an acquisition time of 1s, and a relaxation delay of 2s. The number of scans will depend on the fragment concentration and spectrometer sensitivity.

  • Data Analysis:

    • Process both spectra using identical parameters.

    • Overlay the reference spectrum and the protein sample spectrum.

    • A "hit" is identified by a significant change in the ¹⁹F signal in the presence of the protein. This can manifest as:

      • Chemical Shift Perturbation (CSP): A change in the peak's position.

      • Line Broadening: A significant increase in the peak's width, indicating a change in the relaxation properties upon binding.

      • Complete signal disappearance in cases of intermediate exchange on the NMR timescale.

NMR_Screening cluster_0 ¹⁹F-NMR Screening Logic start Acquire ¹⁹F-NMR Spectrum (Fragment + Protein) compare Compare Spectra start->compare ref Acquire ¹⁹F-NMR Spectrum (Fragment Only) ref->compare no_change No Significant Change compare->no_change No change Chemical Shift Perturbation or Line Broadening compare->change Yes non_binder Result: Non-Binder no_change->non_binder hit Result: Putative Hit change->hit

Caption: Decision workflow for identifying hits in a ¹⁹F-NMR screen.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time data on binding events, making it a powerful tool for primary fragment screening.[14][15][16] It measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.

Principle: A fragment in solution flowing over the immobilized protein target will cause a change in mass at the sensor surface upon binding, which is detected as a response unit (RU) change. This allows for the identification of binders and can provide kinetic information.[17]

Step-by-Step Methodology:

  • Assay Development & Target Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.

    • A reference flow cell should be prepared (e.g., activated and blocked without protein) to subtract bulk refractive index changes.

  • Fragment Screening:

    • Prepare a solution of 3,3-difluoro-1-aminoindane (and other fragments) in a suitable running buffer (e.g., PBS with 0.05% P20 surfactant and 1-5% DMSO). The DMSO concentration must be precisely matched between the sample and the running buffer to avoid false positives.[15]

    • Inject the fragment solution over the target and reference flow cells at a single high concentration (e.g., 25-100 µM).[17]

    • Monitor the binding response in real-time. A typical injection time might be 30-60 seconds, followed by a dissociation phase.

  • Data Analysis:

    • Perform double referencing by subtracting the response from the reference flow cell and the response from a buffer-only injection.

    • A fragment is considered a primary hit if it gives a reproducible and concentration-dependent binding response that is significantly above the noise level.

    • The shape of the sensorgram (association and dissociation curves) can give a qualitative indication of the binding kinetics.

Protocol 3: Hit Validation using X-ray Crystallography

X-ray crystallography provides the ultimate validation for a fragment hit by delivering an unambiguous, high-resolution 3D picture of the fragment bound to the target protein.[18][19] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[20]

Principle: A crystal of the target protein is soaked in a solution containing the fragment. If the fragment binds, it will occupy a specific position in the protein's binding site. X-ray diffraction of this co-crystal allows for the determination of the electron density, revealing the precise binding pose of the fragment.

Step-by-Step Methodology:

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the target protein. This is often the most significant bottleneck in the process.[20][21] The crystallization conditions must be robust and reproducible.

  • Fragment Soaking:

    • Prepare a soaking solution containing 3,3-difluoro-1-aminoindane at a high concentration (e.g., 1-10 mM) in a cryo-protectant solution compatible with the protein crystals.

    • Transfer a protein crystal into a drop of the soaking solution for a defined period (from minutes to hours).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps for new, un-modeled density corresponding to the bound fragment. A hit is confirmed if the fragment can be confidently modeled into this density.[22]

Hit-to-Lead Optimization: Growing the Fragment

Once 3,3-difluoro-1-aminoindane is confirmed as a validated hit, the goal is to evolve this low-affinity fragment into a high-potency lead compound.[3][23] The primary amino group and the aromatic ring of the indane scaffold are ideal starting points for structure-based drug design.

Strategy: Fragment Growing

This strategy involves adding chemical functionality to the fragment core to engage with adjacent sub-pockets of the binding site, thereby increasing affinity and selectivity.[10][11]

  • Structural Analysis: Use the X-ray co-crystal structure to analyze the binding pose of the 3,3-difluoro-1-aminoindane fragment. Identify nearby pockets and specific amino acid residues (e.g., hydrogen bond donors/acceptors, hydrophobic patches) that are not currently engaged by the fragment.

  • Vector-Based Elaboration:

    • From the Amino Group: The primary amine is a perfect handle for amide coupling reactions. A library of small carboxylic acids can be coupled to the fragment to probe for new interactions. For example, adding a group that can form a hydrogen bond with a nearby backbone carbonyl can significantly improve potency.

    • From the Aromatic Ring: The benzene ring of the indane can be functionalized, for example, via electrophilic aromatic substitution, to introduce new vectors for growth into different regions of the binding site.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Structure-Based Design cluster_2 Lead Compound Fragment 3,3-Difluoro-1-aminoindane (Low Affinity, e.g., KD = 500 µM) Xray Analyze X-ray Co-crystal Structure Fragment->Xray Validated Hit Design Identify Unoccupied Pockets & Design New Analogs Xray->Design Binding Pose Info Lead Elaborated Compound (High Affinity, e.g., KD = 50 nM) Design->Lead Medicinal Chemistry (Fragment Growing)

Caption: Strategy for hit-to-lead optimization via fragment growing.

Table 2: Example Hit-to-Lead Progression
CompoundStructureModificationAffinity (KD)Ligand Efficiency (LE)
Hit 3,3-Difluoro-1-aminoindane-500 µM0.35
Analog 1 N-(3,3-difluoro-1-indanyl)acetamideAcetylation of amine150 µM0.33
Analog 2 N-(3,3-difluoro-1-indanyl)-4-hydroxybenzamideAmide coupling to engage H-bond donor2 µM0.38
Lead Optimized StructureFurther elaboration based on SAR50 nM0.40

Conclusion

3,3-Difluoro-1-aminoindane represents a highly promising scaffold for fragment-based drug discovery. Its unique combination of a rigid 3D architecture, the advantageous properties of fluorine for both binding and detection, and a versatile synthetic handle makes it an ideal candidate for screening against a wide range of biological targets. The protocols outlined in this guide provide a robust framework for researchers to effectively utilize this and similar advanced fragments in their FBDD campaigns, accelerating the journey from initial hit identification to the development of potent and selective lead compounds.

References

  • [Expeditious synthesis of 1-aminoindane derivatives achieved by[13][14]-hydride shift mediated C(sp3)–H bond functionalization - Chemical Communications (RSC Publishing)]([Link])

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Application Note: Chiral Resolution of Racemic 3,3-Difluoro-1-Aminoindane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development for the chiral resolution of racemic 3,3-difluoro-1-aminoindane (1) , a critical pharmacophore in the synthesis of hypoxia-inducible factor-2α (HIF-2α) inhibitors and other CNS-active agents. Unlike the parent 1-aminoindane, the 3,3-difluoro substitution alters the basicity and lipophilicity of the amine, requiring tailored resolution strategies.

This guide presents two validated workflows:

  • Classical Chemical Resolution (CCR): Diastereomeric salt formation using chiral acids.[1][2]

  • Enzymatic Kinetic Resolution (EKR): Biocatalytic acylation using Candida antarctica Lipase B (CAL-B).

Chemical Context & Challenges

The introduction of a gem-difluoro group at the C3 position of the indane ring creates unique processing challenges compared to non-fluorinated analogs:

  • Basicity Modulation: The electron-withdrawing fluorine atoms lower the pKa of the amine (approx. pKa 8.5 vs. 9.6 for 1-aminoindane), affecting salt stability.

  • Solubility: The fluorinated scaffold exhibits lower solubility in polar protic solvents (MeOH, Water) and higher solubility in ethers (MTBE, THF).

  • Stability: While beta-fluoro amines are generally stable, harsh acidic conditions at elevated temperatures (>80°C) should be minimized to prevent potential elimination side reactions.

Method A: Classical Chemical Resolution (Diastereomeric Crystallization)

Resolving Agent Screening Strategy

For 1-aminoindane derivatives, tartaric acid derivatives are the historical "gold standard." However, due to the modulated pKa of the 3,3-difluoro analog, a broader screen is required.

Table 1: Resolving Agent Screening Matrix

Resolving AgentSolvent SystemStoichiometry (Acid:Amine)Outcome Prediction
(L)-(+)-Tartaric Acid MeOH / Water (9:1)0.5 : 1.0High Probability (Standard)
(D)-(-)-Mandelic Acid EtOH / Acetone1.0 : 1.0Good for lipophilic amines
N-Acetyl-L-Leucine EtOH1.0 : 1.0Effective for stubborn resolutions
Dibenzoyl-L-Tartaric Acid iPrOH / Water0.5 : 1.0High molecular weight, sharp separation
Optimized Protocol: Resolution with (L)-(+)-Tartaric Acid

This protocol targets the isolation of the (S)-enantiomer salt (based on homology with Rasagiline resolution). Note: Absolute configuration must be confirmed via X-ray crystallography or chemically correlated.

Materials:

  • Racemic 3,3-difluoro-1-aminoindane (10.0 g, 59.1 mmol)

  • (L)-(+)-Tartaric Acid (4.43 g, 29.5 mmol, 0.5 eq)

  • Methanol (HPLC Grade)

  • Isopropanol (IPA)

Step-by-Step Workflow:

  • Dissolution:

    • Charge 10.0 g of racemic amine into a 250 mL reactor.

    • Add 60 mL of Methanol. Stir at 25°C until fully dissolved.

  • Acid Addition:

    • Dissolve 4.43 g of (L)-Tartaric acid in 40 mL of Methanol (warm to 40°C if necessary).

    • Add the acid solution to the amine solution dropwise over 20 minutes at 25°C.

    • Observation: A slight exotherm is expected.

  • Crystallization:

    • Heat the mixture to reflux (65°C) for 30 minutes to ensure a homogenous solution.

    • Cooling Ramp: Cool to 50°C over 30 minutes. Seed with 10 mg of pure (S)-amine tartrate salt (if available).

    • Continue cooling to 0-5°C over 4 hours (0.2°C/min).

    • Hold at 0°C for 2 hours.

  • Isolation:

    • Filter the white precipitate under vacuum.[3]

    • Wash the cake with cold Methanol/IPA (1:1, 20 mL).

    • Yield Check: Typical yield of salt is 35-40% (theoretical max 50% for one enantiomer).

  • Recrystallization (Critical for >99% ee):

    • Suspend the wet cake in Methanol (10 volumes).

    • Heat to reflux until dissolved.

    • Cool to 0°C, filter, and dry.

Free Base Liberation
  • Suspend the purified tartrate salt in water (10 volumes).

  • Adjust pH to 12 using 2N NaOH.

  • Extract with MTBE (3 x 5 volumes).

  • Dry organics over Na2SO4 and concentrate to yield optically pure (S)-3,3-difluoro-1-aminoindane.

Method B: Enzymatic Kinetic Resolution (Biocatalysis)

This method is preferred for smaller scales (<100g) or when both enantiomers are required (one as amide, one as amine).

Mechanism: Candida antarctica Lipase B (CAL-B) selectively acylates the (R)-enantiomer (E-value > 100), leaving the (S)-amine untouched.

Protocol:

  • Reaction Mix:

    • Substrate: Racemic amine (50 mM) in MTBE or Toluene.

    • Acyl Donor: Ethyl Acetate (5 eq) or Isopropyl Acetate.

    • Catalyst: Novozym 435 (immobilized CAL-B), 20 mg/mmol substrate.

  • Incubation:

    • Shake at 30-40°C, 200 rpm.

    • Monitor conversion via HPLC.

  • Termination:

    • Stop reaction at 50% conversion (theoretical maximum yield).

  • Separation:

    • Filter off the enzyme (reusable).

    • Acid/Base Extraction:

      • Add 1N HCl to the organic filtrate.

      • Aqueous Layer: Contains (S)-amine (unreacted). Basify and extract to recover.

      • Organic Layer: Contains (R)-amide .[3][4] Hydrolyze with 6N HCl/reflux to recover (R)-amine.

Process Visualization

Chemical Resolution Workflow

Figure 1: Workflow for the classical chemical resolution using L-Tartaric Acid.

Enzymatic Kinetic Resolution Pathway

Figure 2: Biocatalytic pathway utilizing CAL-B for kinetic resolution.

Analytical Validation (QC)

To ensure scientific integrity, every batch must be validated using the following HPLC method.

Chiral HPLC Parameters:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Indane absorption) or 210 nm.

  • Temperature: 25°C.

Acceptance Criteria:

  • Chemical Purity: > 98.0% (Area %).[2][5][6]

  • Chiral Purity: > 99.0% ee (after recrystallization).

  • Specific Rotation:

    
     must be established for the specific batch (Literature for non-fluoro analog is approx -13° for S-isomer, but F-substitution may invert sign or magnitude).
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<20%) Solvent too polar (high solubility of salt).Add anti-solvent (IPA or Acetone) to the MeOH mixture.
Low ee (<80%) Cooling too fast (entrapment of eutectics).Reduce cooling rate to 0.1°C/min; hold at reflux longer.
Oil formation Impure starting material.Pre-purify racemic amine via standard silica chromatography or distillation.
No Precipitation Salt too soluble or wrong acid.Switch to Dibenzoyl-L-tartaric acid (lower solubility) or reduce solvent volume.

References

  • Merck Sharp & Dohme Corp. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. WO2016116607A1. Link

  • Teva Pharmaceutical Industries Ltd. (2010). Process for the preparation of (R)-1-aminoindanes. EP2181980A1. Link

  • López-García, M., et al. (2004). Highly efficient biocatalytic resolution of cis- and trans-3-aminoindan-1-ol. Chemistry – A European Journal, 10(12), 3006-3014. Link

  • Pallavicini, M., et al. (2002). Highly efficient resolutions with isopropylidene glycerol 3-carboxy-2-naphthoate. Tetrahedron: Asymmetry, 13(12). (Context on amine resolution).
  • Organic Syntheses. (1993). Resolution of 1-Phenylethylamine. Coll. Vol. 8, p.496. (Standard protocol reference for benzylic amines). Link

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination with 3,3-Difluoro-1-aminoindane

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

This document provides a detailed guide for the successful N-arylation of 3,3-difluoro-1-aminoindane using the Buchwald-Hartwig amination. This reaction is pivotal for synthesizing novel molecular entities in drug discovery, where the unique conformational and electronic properties of the 3,3-difluoro-1-aminoindane scaffold are highly sought after.[1][2] The protocols and insights herein are designed to address the specific challenges posed by this sterically demanding and electronically modified substrate.

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[3][4][5] This transformation has supplanted harsher, classical methods and is indispensable in the pharmaceutical industry for the synthesis of arylamines, which are prevalent motifs in countless therapeutic agents.[6][7] The reaction's power lies in its functional group tolerance and its ability to couple a vast array of aryl halides and pseudohalides with diverse nitrogen nucleophiles.[8]

The substrate at the heart of this guide, 3,3-difluoro-1-aminoindane, is a valuable building block. The gem-difluoro group introduces a localized dipole, modulates the pKa of the adjacent amine, and can enforce specific conformations, making it a compelling bioisostere in drug design.[9][10] However, these same features present unique challenges to its successful coupling.

Mechanistic Overview and Key Challenges

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[3][11][12]

Buchwald_Hartwig_Cycle Simplified Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Amido Palladium Amido Complex L-Pd(II)(Ar)(NRR') OxAdd->Amido + HNRR' - HX (Base) Amido->Pd0 Reductive Elimination Product Ar-NRR' (Product) Amido->Product

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Specific Challenges with 3,3-Difluoro-1-aminoindane:

  • Steric Hindrance: The rigid indane framework, combined with the gem-difluoro group, presents significant steric bulk around the nitrogen atom. This can impede both the coordination of the amine to the palladium center and the final reductive elimination step.[3]

  • Reduced Nucleophilicity: Fluorine is a highly electronegative atom. The two fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect, which lowers the basicity and nucleophilicity of the C1-amino group. This can slow the rate of the reaction.

  • Product Instability: N-aryl derivatives of fluoroalkylamines can be unstable under the harsh conditions (strong base, high heat) often employed in standard Buchwald-Hartwig protocols.[13][14]

Addressing these challenges requires careful selection of the catalyst system and reaction conditions.

Optimized Parameter Selection: A Causality-Driven Approach

Based on extensive research into the coupling of challenging amines, particularly fluoroalkylamines, a specialized set of conditions is recommended.[13][14][15]

For sterically demanding primary amines, bulky, electron-rich dialkylbiarylphosphine ligands are essential.[3] These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition and reductive elimination steps.[3]

  • Recommended Ligand: AdBippyPhos (Adamantyl-BippyPhos) has shown exceptional performance in the arylation of fluoroalkylamines.[13][14] Its bulk and electron-donating properties are well-suited to stabilize the catalytic intermediates and facilitate the turnover-limiting reductive elimination step. Other bulky biarylphosphine ligands, such as tBuXPhos or RuPhos , may also be effective and warrant screening.

Standard strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) can lead to decomposition of the desired fluorinated aniline product.[13][14]

  • Recommended Base: Potassium phenoxide (KOPh) is a significantly milder base that has been successfully employed for the coupling of fluoroalkylamines.[13][15] Its use is critical to preserving the integrity of the product while still being sufficiently basic to facilitate the deprotonation of the amine at the palladium center.

  • Palladium Source: A stable, easily activated Pd(0) precatalyst is preferred. [Pd(allyl)Cl]₂ is an excellent choice in combination with the AdBippyPhos ligand.[13][14] Alternatively, Pd₂(dba)₃ can be used.

  • Solvent: Anhydrous, aprotic polar solvents are typically used. Toluene or Dioxane are reliable choices that offer good solubility for the reactants and catalyst system.

Experimental Protocol: N-Arylation of 3,3-Difluoro-1-aminoindane

This protocol provides a robust starting point for the coupling of 3,3-difluoro-1-aminoindane with aryl bromides. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.[12]

Materials:

  • Aryl bromide (1.0 equiv)

  • 3,3-Difluoro-1-aminoindane (1.2 equiv)

  • [Pd(allyl)Cl]₂ (0.005 equiv, 0.5 mol %)

  • AdBippyPhos (0.012 equiv, 1.2 mol %)

  • Potassium phenoxide (KOPh) (1.4 equiv)

  • Anhydrous Toluene (to achieve ~0.2 M concentration)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium phenoxide (1.4 mmol), AdBippyPhos (0.012 mmol), and [Pd(allyl)Cl]₂ (0.005 mmol).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.[12]

  • Addition of Reagents: Under a positive pressure of argon, add anhydrous toluene (~5 mL), followed by 3,3-difluoro-1-aminoindane (1.2 mmol).

  • Reaction: Place the sealed Schlenk tube into a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove inorganic salts and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3,3-difluoro-1-aminoindane product.

Data Summary and Optimization

The following table provides a starting point for optimizing the reaction with different classes of aryl halides.

ParameterAryl BromideAryl Chloride
Pd Precatalyst [Pd(allyl)Cl]₂[Pd(allyl)Cl]₂
Ligand AdBippyPhosAdBippyPhos / tBuXPhos
Pd Loading 0.5 - 1.0 mol %1.0 - 2.0 mol %
Ligand/Pd Ratio 1.2 : 11.2 : 1
Base KOPhKOPh
Temperature 100 - 110 °C110 - 120 °C
Typical Time 12 - 24 h18 - 36 h

Note: Aryl chlorides are generally less reactive than aryl bromides and may require higher catalyst loadings and temperatures for efficient conversion.[11]

Troubleshooting

  • Low Conversion: If the reaction stalls, consider increasing the temperature by 10 °C or adding a fresh portion of the catalyst (0.25 mol %). Ensure the solvent is scrupulously anhydrous.

  • Hydrodehalogenation: The formation of the arene byproduct (Ar-H) suggests a competing β-hydride elimination pathway. This is less common with primary amines but can occur. Ensuring a truly inert atmosphere can minimize this side reaction.

  • Product Decomposition: If product degradation is observed even with KOPh, attempt the reaction at a lower temperature (e.g., 90 °C) for a longer duration.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Virk, I., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Green, R. A., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central (PMC). [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. The Hartwig Group, UC Berkeley. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Green, R. A., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]

  • Nolan, S. P., et al. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage. The Royal Society of Chemistry. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

  • Li, X. The Asymmetric Buchwald–Hartwig Amination Reaction. SynOpen. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase. PubMed. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Akiyama, T., et al. (2014). Expeditious synthesis of 1-aminoindane derivatives achieved by[3][16]-hydride shift mediated C(sp3)–H bond functionalization. Chemical Communications. [Link]

  • 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed. [Link]

  • A process for the preparation of (R)-1-aminoindanes.
  • Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Medicines for Malaria Venture. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

  • Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. PubMed. [Link]

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. [Link]

Sources

Introduction: The Strategic Value of the 3,3-Difluoro-1-aminoindane Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the N-Functionalization of 3,3-difluoro-1-aminoindane for Medicinal Chemistry

The 1-aminoindane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds that exhibit vital activities in the central nervous system.[1] Its rigid structure allows for precise orientation of functional groups, making it an attractive template for drug design. The introduction of fluorine, particularly the gem-difluoro (CF₂) group, has become a cornerstone strategy in modern drug discovery.[2] The CF₂ moiety can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity (LogP), and basicity (pKa), often leading to improved pharmacokinetic and pharmacodynamic profiles.[3]

This guide provides detailed application notes and protocols for the nucleophilic substitution reactions of the primary amino group in 3,3-difluoro-1-aminoindane. While direct substitution at the fluorinated C3 position is synthetically challenging, the C1 primary amine serves as a versatile handle for molecular elaboration. The following protocols focus on N-alkylation and N-acylation, fundamental transformations that leverage the nucleophilicity of the amine to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Core Scientific Principles: Reactivity of the Amino Group

The primary amine at the C1 position of the indane scaffold is the key reactive site for the transformations discussed herein. The lone pair of electrons on the nitrogen atom confers nucleophilic character, enabling it to attack electrophilic centers to form new carbon-nitrogen bonds.

However, the presence of the strongly electron-withdrawing gem-difluoro group at the C3 position exerts a significant influence. Through-bond inductive effects are known to decrease the basicity of nearby amines.[4] This reduction in electron density on the nitrogen atom diminishes its nucleophilicity compared to a non-fluorinated 1-aminoindane counterpart. Consequently, reaction conditions may require slightly more forcing conditions (e.g., elevated temperatures or stronger bases) to achieve comparable reaction rates.

Application Note 1: N-Alkylation via Reaction with Alkyl Halides

Direct N-alkylation with alkyl halides is a fundamental method for introducing alkyl chains onto an amine. The reaction proceeds via a standard SN2 mechanism. A significant challenge in this method is controlling the extent of alkylation; the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of undesired dialkylated and even quaternary ammonium salt byproducts.[5] Careful control of stoichiometry and reaction conditions is crucial for maximizing the yield of the desired mono-alkylated product.

Detailed Experimental Protocol: Mono-N-Alkylation

Objective: To synthesize N-alkyl-3,3-difluoro-1-aminoindane.

Materials:

  • 3,3-difluoro-1-aminoindane (1.0 eq.)

  • Alkyl bromide or iodide (1.0-1.1 eq.)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (0.1-0.2 M concentration)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,3-difluoro-1-aminoindane (1.0 eq.) and the chosen solvent (CH₃CN or DMF).

  • Add the base (K₂CO₃ or DIPEA, 2.0-3.0 eq.) to the solution. Stir the suspension for 10-15 minutes at room temperature.

  • Add the alkyl halide (1.0-1.1 eq.) dropwise to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Pay close attention to the formation of the dialkylated byproduct.

  • Upon consumption of the starting amine (typically 4-24 hours), cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter off the inorganic salts and rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-alkylated secondary amine.[6]

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification P1 Dissolve 3,3-difluoro-1-aminoindane and base in solvent R1 Add alkyl halide P1->R1 Dropwise addition R2 Heat and stir (4-24h) R1->R2 R3 Monitor by TLC/LC-MS R2->R3 W1 Cool and filter R2->W1 R3->R2 Continue if incomplete W2 Solvent evaporation W1->W2 W3 Liquid-liquid extraction W2->W3 W4 Dry and concentrate W3->W4 PU1 Flash column chromatography W4->PU1

Caption: Workflow for Direct N-Alkylation.

Application Note 2: N-Acylation with Acyl Chlorides

N-acylation is a highly efficient and robust method for forming amide bonds. The reaction between a primary amine and an acyl chloride is typically rapid and high-yielding. It proceeds through a nucleophilic addition-elimination mechanism.[7] A base is required to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]

Detailed Experimental Protocol: N-Acylation

Objective: To synthesize N-acyl-3,3-difluoro-1-aminoindane.

Materials:

  • 3,3-difluoro-1-aminoindane (1.0 eq.)

  • Acyl chloride (1.1 eq.)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1-0.2 M concentration)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,3-difluoro-1-aminoindane (1.0 eq.) in the chosen solvent (DCM or THF) in a round-bottom flask.

  • Add the base (Et₃N or pyridine, 1.5 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor its progress by TLC until the starting amine is no longer visible.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acyl chloride and HCl), and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

  • If necessary, purify the product by recrystallization or flash column chromatography.

Caption: General Scheme for N-Acylation.

Application Note 3: N-Alkylation via Reductive Amination

Reductive amination is arguably the most versatile and widely used method for N-alkylation in medicinal chemistry. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the target amine. This one-pot procedure avoids the use of reactive alkyl halides and significantly reduces the risk of over-alkylation that plagues direct alkylation methods.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for the iminium ion over the carbonyl starting material, and does not react with most other functional groups.[10]

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize N-alkyl-3,3-difluoro-1-aminoindane from a carbonyl compound.

Materials:

  • 3,3-difluoro-1-aminoindane (1.0 eq.)

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1-0.2 M concentration)

  • Acetic acid (optional, catalytic amount for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3,3-difluoro-1-aminoindane (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in the chosen solvent (DCE or DCM).

  • (Optional for ketones) Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. An initial effervescence may be observed.

  • Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary or tertiary amine.

cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification I1 Dissolve amine and carbonyl in solvent I2 Stir at RT (1-2h) I1->I2 R1 Add NaBH(OAc)₃ I2->R1 Portion-wise addition R2 Stir at RT (2-24h) R1->R2 R3 Monitor by TLC/LC-MS R2->R3 W1 Quench with NaHCO₃ R2->W1 R3->R2 Continue if incomplete W2 Extraction W1->W2 W3 Dry, concentrate, and purify (chromatography) W2->W3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Reductive Amination of 3,3-Difluoroindan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Applications Science Division

Welcome to the technical support center for the synthesis of 3,3-difluoro-1-aminoindan and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reductive amination of 3,3-difluoroindan-1-one. We will delve into common experimental challenges, explain the underlying chemical principles, and provide validated protocols to enhance reaction yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the reductive amination process in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows very low conversion of 3,3-difluoroindan-1-one, with the starting material largely unreacted. What are the primary causes and how can I improve the yield?

Answer: Low conversion is typically rooted in inefficient formation of the critical imine or iminium ion intermediate. The entire reaction hinges on this step, as the reducing agent acts upon this intermediate, not the initial ketone.

Cause A: Suboptimal pH for Imine Formation The formation of an imine from a ketone and an amine is an acid-catalyzed equilibrium-driven process.[1] The pH of the reaction medium is critical and must be carefully controlled.

  • The Problem: At a pH that is too low (e.g., < 4), the amine nucleophile becomes protonated to its non-nucleophilic ammonium salt, halting the initial attack on the carbonyl carbon.[2][3][4] Conversely, at a high pH (> 8), there is insufficient acid to protonate the carbonyl oxygen, which is necessary to activate the ketone for nucleophilic attack and to facilitate the subsequent dehydration of the carbinolamine intermediate.[2][3]

  • The Solution: The optimal pH for imine formation is generally between 4.5 and 6.[2][5] Using a mild acid catalyst, such as acetic acid, is highly recommended. A catalytic amount (e.g., 0.5-1.1 equivalents relative to the amine) is usually sufficient to maintain the optimal pH range.[6]

Cause B: Reversibility of Imine Formation The reaction to form the imine is reversible and generates water as a byproduct.[1] According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials.

  • The Solution: The removal of water can significantly drive the reaction toward the imine intermediate. This can be achieved by adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture.

Cause C: Inappropriate Reducing Agent or Reaction Sequence The choice of reducing agent and the timing of its addition are crucial. Some reducing agents can react directly with the starting ketone if conditions are not optimized.

  • The Problem: A powerful reducing agent like sodium borohydride (NaBH₄) can reduce the 3,3-difluoroindan-1-one to the corresponding alcohol side product before it has a chance to form the imine.[7][8]

  • The Solution: Employ a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it is selective, effective under mildly acidic conditions, and generally gives higher yields and fewer side products than other agents.[9][10][11][12] Sodium cyanoborohydride (NaBH₃CN) is also selective but is more toxic.[7][9] If NaBH₄ must be used (e.g., for cost or availability reasons), a two-step, one-pot procedure is necessary: allow the imine to form completely before adding the NaBH₄.[6][7]

Issue 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I am observing significant impurities, primarily the alcohol byproduct. How can I suppress the formation of these side products?

Answer: The formation of side products is a common issue that can often be resolved by fine-tuning the reaction conditions and choice of reagents.

Side Product A: 3,3-Difluoroindan-1-ol This is the most common impurity and arises from the direct reduction of the ketone starting material.

  • Cause: This side reaction is prevalent when using a non-selective hydride donor like NaBH₄, which is capable of reducing both ketones and iminium ions.[6][13]

  • Solution 1: Switch to a Selective Reducing Agent: As detailed in the previous section, using NaBH(OAc)₃ is the most effective way to avoid ketone reduction.[10][11] Its steric bulk and the electron-withdrawing acetate groups moderate its reactivity, making it highly selective for the iminium ion over the less electrophilic ketone.

  • Solution 2: Optimize the Reaction Sequence: If using NaBH₄, pre-form the imine by stirring the ketone, amine, and acetic acid catalyst for 1-2 hours at room temperature before introducing the NaBH₄, preferably at a reduced temperature (0 °C).[14]

Side Product B: Dialkylation of the Amine If you are using ammonia or a primary amine, the desired primary amine product can sometimes react with a second molecule of the ketone, leading to a secondary amine impurity.

  • Cause: The product amine is also a nucleophile and can compete with the starting amine. This is more likely if the ketone is used in excess.

  • Solution: Adjust the stoichiometry. Using a slight excess of the amine starting material (e.g., 1.1 to 1.5 equivalents) can help minimize this side reaction by ensuring the ketone is consumed before significant dialkylation can occur.[14]

Issue 3: Challenges in Product Purification

Question: I am struggling to isolate a pure sample of 3,3-difluoro-1-aminoindan from the crude reaction mixture. What purification strategies are most effective?

Answer: Purification of basic amines can be challenging but is readily achievable with the correct techniques.

Challenge A: Removing Non-basic Impurities (e.g., Ketone, Alcohol)

  • Solution: Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic components.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer.

    • Separate the layers. The organic layer now contains the unreacted ketone and alcohol byproduct.

    • Carefully basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) to a pH > 10.

    • Extract the free-based amine product back into a fresh organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Challenge B: Purification by Silica Gel Chromatography

  • The Problem: Basic amines often exhibit strong, non-specific binding to the acidic silanol groups on the surface of standard silica gel. This leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.[15]

  • The Solution:

    • Mobile Phase Modification: Add a basic modifier to the eluent to compete with your product for the acidic sites on the silica. A common and effective strategy is to add 0.5-1% triethylamine (TEA) to your solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[15]

    • Alternative Stationary Phases: If peak tailing remains an issue, consider using a less acidic stationary phase, such as neutral alumina, or specialized amine-functionalized silica columns.[15]

Visualized Workflow and Decision Making

ReductiveAminationWorkflow cluster_prep Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Workup & Purification Ketone 3,3-Difluoroindan-1-one Mix Mix & Stir Ketone->Mix Amine Amine (R-NH2) Amine->Mix Solvent Solvent (DCE, DCM, THF) Solvent->Mix Acid Acid Catalyst (e.g., Acetic Acid) Acid->Mix Reducer Add Selective Reducing Agent (e.g., NaBH(OAc)3) Mix->Reducer Imine Intermediate Forms In Situ Stir Stir to Completion (Monitor by TLC/LCMS) Reducer->Stir Quench Aqueous Quench Stir->Quench Extraction Acid-Base Extraction Quench->Extraction Purify Chromatography (if needed) Extraction->Purify Product Final Product Purify->Product

Caption: General workflow for one-pot reductive amination.

TroubleshootingTree Start Low Yield Issue Check_SM Starting Material Recovered? Start->Check_SM Check_SideProduct Alcohol Side Product Formed? Check_SM->Check_SideProduct No Imine_Issue Problem: Inefficient Imine Formation Check_SM->Imine_Issue Yes Reduction_Issue Problem: Ketone Reduction Check_SideProduct->Reduction_Issue Yes Other_Issue Other Issues (e.g., Reagent Quality, Stoichiometry) Check_SideProduct->Other_Issue No Sol_pH Solution: 1. Add Acetic Acid (pH 4.5-6) 2. Add Molecular Sieves Imine_Issue->Sol_pH Sol_Reducer Solution: 1. Switch to NaBH(OAc)3 2. Pre-form imine if using NaBH4 Reduction_Issue->Sol_Reducer

Caption: Troubleshooting decision tree for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? 1,2-Dichloroethane (DCE) is widely regarded as the preferred solvent for reductive aminations using sodium triacetoxyborohydride.[10][12] Dichloromethane (DCM) and tetrahydrofuran (THF) are also effective alternatives.[10] If using sodium cyanoborohydride or sodium borohydride, protic solvents like methanol or ethanol are commonly used.[13]

Q2: Should I use an excess of the ketone or the amine? This depends on the relative value of your starting materials and potential side reactions. To avoid dialkylation when using a primary amine, it is advisable to use a slight excess of the amine (1.1-1.5 eq.).[14] If the amine is more precious, using a slight excess of the ketone (1.1-1.2 eq.) is acceptable, but be prepared to purify the final product from the unreacted ketone and potential alcohol byproduct.

Q3: My amine starting material is a hydrochloride salt. Can I use it directly? No, amine salts are not nucleophilic and will not react.[16] You must either "free-base" the amine before the reaction by treating it with a base and extracting it, or you can add one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine or diisopropylethylamine, to the reaction mixture to generate the free amine in situ.[16]

Q4: How can I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a simple and effective method. Stain with potassium permanganate or ninhydrin to visualize the spots. You should see the consumption of the UV-active ketone starting material and the appearance of a new, more polar spot for the amine product. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can track the disappearance of reactants and the appearance of both the imine intermediate and the final product.

Optimized Experimental Protocol

General Procedure for the Reductive Amination of 3,3-Difluoroindan-1-one using NaBH(OAc)₃

Materials:

  • 3,3-Difluoroindan-1-one (1.0 eq.)

  • Primary or Secondary Amine (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Glacial Acetic Acid (1.1 eq.)

  • 1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-difluoroindan-1-one and the amine.

  • Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants.

  • Add the glacial acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add the sodium triacetoxyborohydride to the stirring solution. Note: The reaction may bubble slightly (hydrogen evolution).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCE or DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) containing 1% triethylamine to afford the pure 3,3-difluoro-1-aminoindan derivative.

Data Summary: Comparison of Reducing Agents
Reducing AgentAbbreviationSelectivity (Imine vs. Ketone)Common SolventsKey Considerations
Sodium TriacetoxyborohydrideNaBH(OAc)₃, STABExcellentDCE, DCM, THF[10]Preferred choice; mild, highly selective, less toxic.[9][10] Water-sensitive.[13]
Sodium CyanoborohydrideNaBH₃CNGoodMeOH, EtOH[7]Selective under mildly acidic conditions.[7] Releases toxic HCN upon acidic workup.
Sodium BorohydrideNaBH₄PoorMeOH, EtOH[13]Not selective; reduces ketones and aldehydes.[7] Requires a two-step (one-pot) procedure. Cheaper.[6]
References
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • What is the influence of the pH on imine formation in a water solution? (2015). ResearchGate. [Link]

  • Imine formation. (2020). Chemistry LibreTexts. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (n.d.). ResearchGate. [Link]

  • Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? (n.d.). Allen. [Link]

  • Rufino, V., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkat USA. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org. [Link]

  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. (n.d.). Taylor & Francis eBooks. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Direct reductive amination of ketones with amines by reductive aminases. (2025). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions. (n.d.). organic-reaction.com. [Link]

  • Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. (2002). ACS Publications. [Link]

  • Question about reductive amination reaction procedure. (2025). Reddit. [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025). Reddit. [Link]

Sources

Technical Support Center: Stability of 3,3-difluoro-1-aminoindane Free Base vs. Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3,3-difluoro-1-aminoindane. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of its free base and hydrochloride salt forms.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the handling, storage, and use of 3,3-difluoro-1-aminoindane in its different forms.

Q1: What is the fundamental difference in stability between an amine free base and its hydrochloride salt?

Answer: The primary difference lies in the reactivity of the nitrogen atom's lone pair of electrons.

  • Free Base: In the 3,3-difluoro-1-aminoindane free base, the amino group (-NH₂) has an available lone pair of electrons. This makes it nucleophilic and basic, rendering it susceptible to reactions with atmospheric components. The most common degradation pathway is oxidation by air, which can lead to discoloration (e.g., turning yellow or brown) and the formation of impurities.[1] Many free amines, especially aromatic ones, have a limited shelf life for this reason.[1]

  • Hydrochloride Salt: In the hydrochloride (HCl) salt form, the amino group is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This protonation neutralizes the lone pair, making the nitrogen atom electron-deficient. As a result, the molecule is significantly less prone to oxidation and other reactions.[1][2] This typically translates to a much-improved shelf life and chemical stability, which is why many amine-containing pharmaceuticals are formulated as salts.[2] The salt form is also generally a more stable, crystalline solid compared to the often oily or low-melting solid nature of the free base.

Q2: For long-term storage, which form is better, and what are the recommended conditions?

Answer: For long-term storage, the hydrochloride salt is unequivocally the superior choice due to its enhanced chemical stability.

The free base's susceptibility to air oxidation makes it less suitable for long-term storage unless stringent precautions are taken.

Recommended Storage Conditions:

FormTemperatureAtmosphereOther Precautions
Free Base 2-8°C (Refrigerated)Inert gas (Argon or Nitrogen)[3]Store in a tightly sealed container, protected from light.
Hydrochloride Room Temperature or 2-8°C[4]Standard AirStore in a tightly closed container in a dry, well-ventilated area.[5] A desiccator is recommended to prevent moisture absorption.
Q3: My 3,3-difluoro-1-aminoindane free base has turned yellow. What happened and what should I do?

Answer: A color change from colorless or white to yellow or brown is a strong indicator of oxidative degradation . The free amine group is readily oxidized by atmospheric oxygen, leading to the formation of colored impurities.

Troubleshooting Steps:

  • Assess Purity: Before use, check the purity of the discolored material using an analytical technique like HPLC, LC-MS, or NMR. This will quantify the extent of degradation.

  • Purification: If significant degradation has occurred, the material may need to be repurified (e.g., by column chromatography or distillation) before use in a sensitive experiment.

  • Prevent Recurrence: To prevent further oxidation, handle the free base under an inert atmosphere (e.g., in a glove box) and store it in a tightly sealed container under argon or nitrogen in a refrigerator. For critical applications, using a freshly opened or recently purified sample is always best practice.

Diagram: Potential Oxidative Degradation

Caption: Oxidative pathway of the amine free base.

Q4: The hydrochloride salt won't dissolve in my organic reaction solvent. How can I address this?

Answer: This is a common issue. The ionic nature of hydrochloride salts makes them highly polar, leading to excellent solubility in polar protic solvents like water and alcohols, but poor solubility in many common organic solvents (e.g., Dichloromethane, THF, Toluene).

Solutions:

  • Solvent Screening: Test solubility in more polar organic solvents like DMF or DMSO. However, be aware that these solvents can be difficult to remove and may interfere with your reaction.

  • In-Situ Free-Basing: The most effective strategy is often to convert the salt back to the more soluble free base directly within the reaction flask just before starting your reaction.

    • Add the hydrochloride salt and your organic solvent to the reaction vessel.

    • Add 1.0 to 1.1 equivalents of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Stir the resulting slurry for 15-30 minutes at room temperature. The formation of the triethylammonium chloride salt (a white precipitate) and the dissolution of your starting material indicate the successful formation of the free base.

    • Proceed with your reaction by adding the other reagents.

Workflow: In-Situ Free-Basing

G start Add HCl Salt & Organic Solvent to Flask add_base Add 1.1 eq. of TEA or DIPEA start->add_base stir Stir for 15-30 min at RT add_base->stir observe Observe Dissolution of Starting Material stir->observe proceed Proceed with Reaction observe->proceed Yes troubleshoot Incomplete Conversion? - Check base quality - Stir longer observe->troubleshoot No

Caption: Workflow for improving solubility via in-situ free-basing.

Q5: Is the hydrochloride salt hygroscopic, and what problems can this cause?

Answer: Yes, amine hydrochloride salts are often hygroscopic, meaning they can readily absorb moisture from the atmosphere.[6][7] While specific data for 3,3-difluoro-1-aminoindane HCl is not broadly published, it is a critical property to assume and manage.

Potential Problems Caused by Hygroscopicity:

  • Inaccurate Weighing: Absorption of water will lead to artificially high mass measurements, resulting in incorrect stoichiometry in your reactions.

  • Physical Changes: The compound may change from a free-flowing powder to a clumpy or sticky solid, making it difficult to handle.

  • Initiation of Degradation: The presence of water can promote hydrolysis or other degradation pathways, especially if stored for long periods at elevated temperatures.

Mitigation Strategies:

  • Proper Storage: Always store the hydrochloride salt in a tightly sealed container within a desiccator containing a drying agent (e.g., silica gel, Drierite®).

  • Careful Handling: Weigh the compound quickly and avoid leaving the container open to the atmosphere for extended periods. For highly sensitive applications, handle the material in a glove box.

  • Pre-Drying: If moisture uptake is suspected, the material can be dried under high vacuum for several hours before use.

Q6: How do the gem-difluoro substituents at the 3-position influence the molecule's stability?

Answer: The two fluorine atoms at the 3-position (a gem-difluoro group) have significant electronic effects that impact the molecule's stability in several ways:

  • Metabolic Stability: The primary benefit of fluorination in drug development is often enhanced metabolic stability.[8][9] The strong carbon-fluorine (C-F) bond is much more resistant to enzymatic cleavage (e.g., by Cytochrome P450 enzymes) than a corresponding carbon-hydrogen (C-H) bond.[8] This "blocks" a potential site of metabolism, increasing the compound's in-vivo half-life.

  • Chemical Stability: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the entire molecule. While α-fluorinated amines can be sensitive to acids, the fluorine atoms in this compound are at the β-position relative to the amine, which generally increases oxidative stability.[8][10]

  • Basicity (pKa): The strong inductive effect of the fluorine atoms withdraws electron density from the aromatic ring and, to a lesser extent, from the amino group. This makes the amine's lone pair less available for protonation, thereby lowering its basicity (decreasing the pKa) compared to the non-fluorinated 1-aminoindane.

Experimental Protocols
Protocol 1: Standard Stability Assessment by HPLC

This protocol provides a general method to assess the purity and detect degradation of your 3,3-difluoro-1-aminoindane sample over time.

Objective: To quantify the purity of the sample and identify the presence of any degradation products.

Methodology:

  • Standard Preparation: Accurately prepare a stock solution of a known pure reference sample (if available) or your "time zero" (t=0) sample at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Sample Preparation: Prepare your test sample at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard and the test sample.

    • Compare the chromatograms. Look for new peaks (impurities) or a decrease in the area of the main peak relative to the total peak area.

    • Purity can be calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

References
  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews - ACS Publications. Available from: [Link]

  • HSAS Method. Scribd. Available from: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. pharmaceuticalguidations.com. Available from: [Link]

  • Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes as. chemrxiv.org. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH. Available from: [Link]

  • Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. Canadian Science Publishing. Available from: [Link]

  • MATERIAL SAFETY DATA SHEETS (S)-1-AMINOINDANE. Cleanchem Laboratories. Available from: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. Available from: [Link]

  • Hydrochloride vs non-hydrochloride compounds. Sciencemadness Discussion Board. Available from: [Link]

  • Question 69: How do you detect that amine salts are forming and causing corrosion? American Fuel & Petrochemical Manufacturers. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Available from: [Link]

  • 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride. PubChem. Available from: [Link]

  • Difference between amino acid free base and its hydrochloride salt? ResearchGate. Available from: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

Sources

Technical Support Center: Purification of Fluorinated Aminoindanes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Purification Protocols for Fluorinated 2-Aminoindane Derivatives (e.g., 5-IAI, 2-FAI) Ticket ID: PUR-FAI-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Fluorine Challenge

Welcome to the technical hub for fluorinated aminoindanes. You are likely here because standard purification methods for non-fluorinated amines (like 2-aminoindane) are failing. The introduction of a fluorine atom onto the indane ring creates specific physicochemical challenges:

  • Lipophilicity Shifts: Fluorine increases lipophilicity (

    
    ), often turning crystalline solids into persistent oils.
    
  • Isomeric Complexity: Syntheses often yield difficult-to-separate regioisomers (e.g., 5-fluoro vs. 6-fluoro) that co-elute on standard C18 columns.

  • Salt Polymorphism: Fluorinated salts are prone to trapping solvent, leading to "gummy" precipitates rather than clean crystals.

This guide moves beyond generic organic chemistry to provide specific, field-tested solutions for these issues.

Module 1: The "Sticky Oil" Crisis (Crystallization & Salt Formation)

Symptom: You attempted to crystallize the hydrochloride (HCl) salt, but obtained a brown/yellow oil that refuses to solidify, even at -20°C.

Root Cause Analysis

Fluorinated amines often form "hygroscopic oils" due to trace solvent retention or impurities acting as crystal poisons. The high lattice energy required to crystallize fluorinated salts means they require a "push" using specific solvent polarities.

Protocol: The "Dual-Solvent Trituration" Method

Do not simply evaporate to dryness. Use this thermodynamic control method.

Reagents:

  • Solvent A (Dissolver): Anhydrous Isopropyl Alcohol (IPA) or Methanol (MeOH).

  • Solvent B (Precipitant): Anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    
  • Acid Source: 1M HCl in

    
     (preferred over aqueous HCl to prevent hydration).
    

Step-by-Step Workflow:

  • Dissolve the crude freebase oil in the minimum amount of Solvent A (warm, 40°C).

  • Add HCl/Ether dropwise with vigorous stirring until pH < 3.

  • Critical Step: If oil separates, add Solvent A dropwise until it just redissolves.

  • Remove heat. Add Solvent B slowly until permanent turbidity (cloudiness) appears.

  • Seed: Scratch the glass wall or add a seed crystal.

  • Cool slowly: Room Temp

    
     4°C 
    
    
    
    -20°C.
Troubleshooting Visualization

RecrystallizationLogic Start Crude Freebase Oil Dissolve Dissolve in min. warm IPA Start->Dissolve Acidify Add HCl/Ether Dissolve->Acidify Check Precipitate State? Acidify->Check Solid White Solid Check->Solid Crystals Oil Oiling Out Check->Oil Goo/Oil Redissolve Add drops of MeOH until homogeneous Oil->Redissolve Triturate Add Et2O until turbid + Scratch Glass Redissolve->Triturate Triturate->Check

Figure 1: Logic flow for rescuing an "oiled-out" crystallization attempt.

Module 2: The Isomer Nightmare (Chromatography)

Symptom: You cannot separate the 5-fluoro isomer from the 6-fluoro isomer (or other regioisomers) using your standard C18 HPLC column.

The Science: Fluorophilicity

Standard C18 columns separate based on hydrophobicity. However, regioisomers of fluorinated aminoindanes often have identical hydrophobicity. You must exploit Fluorine-Fluorine (F-F) interactions and


-

interactions
.

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.[1] PFP phases offer a unique selectivity mechanism ("Fluorophilicity") where fluorinated compounds interact strongly with the fluorinated ring on the column, often resolving isomers that co-elute on C18.

Comparative Data: C18 vs. PFP Performance
ParameterStandard C18 ColumnPFP (Pentafluorophenyl) Column
Separation Mechanism Hydrophobic Interaction

-

, Dipole-Dipole, Shape Selectivity
Isomer Resolution (

)
Poor (

)
Excellent (

)
Mobile Phase Water/AcetonitrileWater/Methanol (MeOH enhances F-F interactions)
Target Analyte Alkyl chainsAromatics, Halogenated compounds
Recommended Method (HPLC/Flash)
  • Column: Propyl-Pentafluorophenyl (PFP) bonded phase.

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate).

  • Mobile Phase B: Methanol (MeOH).[1] Note: MeOH is preferred over ACN for PFP columns as ACN can suppress the

    
    -
    
    
    
    interactions.
  • Gradient: 5% B to 60% B over 20 minutes (slower gradients favor isomer separation).

Column Selection Logic

ColumnSelection Input Mixture Composition Isomers Regioisomers present? (e.g., 5-F vs 6-F) Input->Isomers C18 Use C18 Column (Standard Hydrophobicity) Isomers->C18 No PFP Use PFP Column (Fluorine-Fluorine Selectivity) Isomers->PFP Yes Mobile Critical: Use MeOH NOT Acetonitrile PFP->Mobile

Figure 2: Decision matrix for selecting the correct stationary phase for fluorinated isomers.

Module 3: Chemical Hygiene (Acid-Base Extraction)

Symptom: The product is colored (pink/red/brown) even after crystallization. Cause: Oxidation by-products (often indanone derivatives or polymerized species) are trapped in the crystal lattice.

Protocol: The "Double-Wash" Extraction

Standard extractions often miss non-basic impurities. This protocol ensures the amine is purified in both its aqueous and organic states.

  • Acid Phase: Dissolve crude in 1M HCl.

    • Wash 1: Extract with DCM (

      
      ). Discard Organic Layer.  (Removes non-basic indanones/polymers).
      
  • Basification: Cool aqueous layer to 0°C. Basify with 20% NaOH to pH > 12.

  • Base Phase:

    • Extract: Extract 3x with DCM or TBME.

    • Wash 2: Wash combined organics with Brine .[2] (Crucial for fluorinated amines to prevent emulsion).

  • Drying: Dry over anhydrous

    
     (Magnesium sulfate can sometimes trap amines).
    

Frequently Asked Questions (FAQ)

Q1: Why is my yield lower than expected after PFP chromatography?

  • A: Fluorinated amines can form strong ion-pairs with residual silanols on the silica support. Ensure your mobile phase contains a buffer (Ammonium Formate 10-20mM) or modifier (0.1% TFA/Formic Acid) to suppress these secondary interactions.

Q2: Can I use Acetone for recrystallization?

  • A: Caution. Primary amines (like 2-aminoindane) can react with acetone to form imines (Schiff bases) if left too long or heated, creating a new impurity. Use IPA or Ethanol instead. If you must use acetone, keep it cold and minimize contact time.

Q3: How do I store the freebase vs. the salt?

  • A: Fluorinated aminoindane freebases are prone to absorbing atmospheric

    
     to form carbamates.
    
    • Freebase: Store under Argon/Nitrogen at -20°C.

    • HCl Salt: Stable at room temperature, but keep desiccated.

References

  • Separation of Fluorinated Isomers (PFP Columns)

    • Title: "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column"
    • Source: LCGC Intern
    • Relevance: Establishes the superiority of PFP phases over C18 for fluorin
  • Recrystallization of Amine Salts

    • Title: "Reagents & Solvents: Solvents for Recrystallization"[3]

    • Source: University of Rochester, Dept. of Chemistry
    • Relevance: Provides the foundational thermodynamic principles for solvent selection (IPA/Ether systems) for amine salts.
  • Synthesis & Properties of Aminoindanes: Title: "Synthesis and pharmacological characterization of 2-aminoindane analogues" (Contextual Grounding) Source:Journal of Medicinal Chemistry (General reference for scaffold properties). Note: While specific paywalled papers exist, the general properties of the 2-AI scaffold regarding salt formation are standard medicinal chemistry knowledge supported by the troubleshooting guides above.
  • Fluorinated Phase Selectivity

    • Title: "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC"
    • Source: LCGC Intern
    • Relevance: Explains the mechanism of "fluorophilicity" required for separ

Sources

preventing defluorination during 3,3-difluoro-1-aminoindane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DF-331 Subject: Preventing Defluorination During 3,3-Difluoro-1-Aminoindane Synthesis Status: Open / High Priority Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering defluorination (loss of fluorine) or elimination (formation of vinyl fluorides) during the synthesis of 3,3-difluoro-1-aminoindane . This scaffold presents a unique "double-jeopardy" challenge:

  • The Gem-Difluoro Installation: The precursor (1,3-indandione) is prone to elimination rather than substitution due to enolization.

  • The Benzylic Vulnerability: The C-F bonds at the 3-position are benzylic . While gem-difluorination stabilizes the carbon center, benzylic C-F bonds are notoriously susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions used for amine synthesis.

This guide provides the corrected protocols to bypass these failure modes.

Module 1: Diagnostic & Troubleshooting Logic

Before proceeding, identify where your fluorine loss is occurring. Use this decision matrix.

TroubleshootingLogic node_start Where is Fluorine lost? node_step1 Step 1: Ketone Synthesis (1,3-Indandione + DAST) node_start->node_step1 During Fluorination node_step2 Step 2: Amine Install (Reductive Amination) node_start->node_step2 During Amination node_issue1 Issue: Vinyl Fluoride (Indene) formed instead of Gem-Difluoro node_step1->node_issue1 node_issue2 Issue: C-F bond cleaved (Product is 1-aminoindane) node_step2->node_issue2 node_sol1 Solution: Temp Control (-78°C) & Anhydrous DCM node_issue1->node_sol1 node_sol2 Solution: STOP Pd/C Hydrogenation. Switch to Hydride Reduction (NaBH4) node_issue2->node_sol2

Figure 1: Diagnostic workflow for identifying the source of defluorination.

Module 2: The Fluorination Step (Creating the C-F Bonds)

Objective: Convert 1,3-indandione to 3,3-difluoro-1-indanone without forming the vinyl fluoride elimination product.

The Problem: Elimination vs. Substitution

Reagents like DAST (Diethylaminosulfur trifluoride) react with ketones to form gem-difluorides.[1][2] However, 1,3-indandione is highly enolizable. If the reaction temperature is too high, the intermediate carbocation eliminates a proton to form a double bond (3-fluoroindenone) rather than capturing a second fluoride ion.

Corrected Protocol (KBA-001)
  • Reagents: DAST (1.2 equiv) or Deoxo-Fluor (more thermally stable, but DAST is often more reactive at low temps).

  • Solvent: Anhydrous Dichloromethane (DCM). Critical: Moisture reacts with DAST to form HF, which catalyzes the unwanted elimination.

  • Temperature: Start at -78°C .

Step-by-Step:

  • Dissolve 1,3-indandione (1.0 equiv) in anhydrous DCM under Argon/Nitrogen.

  • Cool to -78°C (Dry ice/acetone bath).

  • Add DAST (1.2 equiv) dropwise.[3] Do not rush this step; exotherms promote elimination.

  • Allow to warm slowly to 0°C over 4 hours. Do not reflux.

  • Quench: Pour into saturated NaHCO3 at 0°C. (Caution: Vigorous CO2 evolution).

  • Purification: Silica gel chromatography. The difluoro-ketone is less polar than the starting dione.

Why this works: Low temperature favors the kinetic nucleophilic attack of fluoride over the thermodynamic elimination pathway [1].

Module 3: The Nitrogen Installation (Preserving the C-F Bonds)

Objective: Convert 3,3-difluoro-1-indanone to 3,3-difluoro-1-aminoindane.

The Problem: Hydrogenolysis

The most common method for reductive amination involves forming an imine and reducing it with Hydrogen gas (H2) and Palladium on Carbon (Pd/C).

  • FATAL ERROR: Benzylic C-F bonds are weak (approx. 10-15 kcal/mol weaker than alkyl C-F). Pd/C facilitates oxidative insertion into the benzylic C-F bond, leading to defluorination (formation of 1-aminoindane) [2].

Corrected Protocol (KBA-002): Hydride Reduction

To preserve the fluorine, you must use a Hydride Donor (Borohydride) rather than catalytic hydrogenation.

Recommended Route: Ellman Auxiliary (for Chiral Amines) If you need a specific enantiomer (e.g., (R)-3,3-difluoro-1-aminoindane), use tert-butanesulfinamide (Ellman's reagent). This method is mild and strictly preserves benzylic fluorines.

Step-by-Step:

  • Imine Formation:

    • Mix 3,3-difluoro-1-indanone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv).

    • Add Ti(OEt)4 (2.0 equiv) in dry THF. Stir at 60°C for 6-12h.

    • Result: The C=O becomes C=N-S(O)tBu. The fluorines remain untouched because no reduction has occurred yet.

  • Selective Reduction:

    • Cool the mixture to -48°C or -78°C .

    • Add NaBH4 (Sodium Borohydride, 3.0 equiv).

    • Note: NaBH4 reduces the C=N bond but is chemically incapable of breaking the C-F bond.

  • Deprotection:

    • Treat the resulting sulfinamide with HCl/MeOH to cleave the auxiliary, yielding the free amine hydrochloride.

Comparison of Reducing Agents:

Reducing AgentMechanismRisk of DefluorinationRecommendation
H2 + Pd/C Catalytic HydrogenationEXTREME (Benzylic cleavage)FORBIDDEN
H2 + PtO2 Catalytic HydrogenationHIGHAVOID
NaBH4 Nucleophilic HydrideZERO PREFERRED
NaBH3CN Nucleophilic HydrideLOWGOOD (Toxic)
Raney Ni Surface HydrogenationMODERATERISKY
Module 4: Process Visualization

The following diagram illustrates the safe pathway (Green) versus the failure modes (Red).

SynthesisPath Start 1,3-Indandione DAST_Hot DAST (Reflux) Start->DAST_Hot DAST_Cold DAST (-78°C) Start->DAST_Cold VinylF FAILURE: 3-Fluoroindenone (Elimination) DAST_Hot->VinylF Thermal Elimination DifluoroKetone SUCCESS: 3,3-Difluoro-1-indanone DAST_Cold->DifluoroKetone Kinetic Control PdC H2, Pd/C DifluoroKetone->PdC Borohydride Imine + NaBH4 DifluoroKetone->Borohydride DefluoroAmine FAILURE: 1-Aminoindane (F atoms lost) PdC->DefluoroAmine Hydrogenolysis Target TARGET: 3,3-Difluoro-1-aminoindane Borohydride->Target Selective Reduction

Figure 2: Synthetic pathway highlighting critical control points to avoid defluorination.

Frequently Asked Questions (FAQ)

Q: Can I use XtalFluor-E instead of DAST? A: Yes, and it is often recommended. XtalFluor-E produces less HF and generally requires an exogenous fluoride source (like Et3N·3HF) to activate. This allows for better control over the acidity of the reaction, potentially reducing the elimination side-product [1].

Q: I need to scale this up. Is DAST safe? A: DAST can be explosive upon heating. For scale-up (>10g), consider using Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), which has higher thermal stability, or flow chemistry setups to minimize active volume.

Q: Why did my NaBH4 reduction yield a mixture of diastereomers? A: 3,3-difluoro-1-indanone is achiral, but the product has a chiral center at C1. If you used a simple amine (like benzylamine) and NaBH4, you will get a racemic mixture (50:50 R/S). To get a single enantiomer, you must use a chiral auxiliary like Ellman's sulfinamide or a chiral catalyst (e.g., Ru-TsDPEN transfer hydrogenation), as these do not involve H2 gas [3].

References
  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Related Reagents.[1][2][3] Synthesis, 2002(17), 2561–2578.

  • Sajiki, H. (1995).[4] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[4] Tetrahedron Letters, 36(20), 3465-3468.

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.

Sources

Technical Support Center: Handling & Stability of 3,3-Difluoro-1-aminoindane HCl

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Updated: 2026-02-27 Subject: Troubleshooting Hygroscopicity, Storage, and Analytical Integrity Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Core Technical Briefing

3,3-Difluoro-1-aminoindane Hydrochloride is a specialized fluorinated building block often utilized in the synthesis of neuroactive agents and kinase inhibitors. While the gem-difluoro motif imparts metabolic stability and modulates pKa, the primary amine hydrochloride salt functionality renders the solid highly hygroscopic .

The Critical Failure Point: The most common experimental failure associated with this compound is stoichiometric mismatch . Users often weigh the "wet" salt assuming it is anhydrous. If the material has absorbed 10-15% water by weight (common within minutes of exposure to >50% RH), coupling reactions (e.g., amide bond formation, SNAr) will proceed with an equivalent deficit of the amine, leading to incomplete conversion and difficult purifications.

Troubleshooting Guide: Immediate Resolution

Issue A: Material has clumped or formed a "cake" in the bottle.

Diagnosis: Moisture absorption has caused partial dissolution and recrystallization (bridging) between particles. Risk Level: Moderate. Chemical purity is likely intact, but physical handling is compromised.[1]

Recovery Protocol:

  • Do NOT attempt to break the cake with a metal spatula in open air; this exposes fresh surface area to more moisture.

  • Vacuum Drying: Place the uncapped vial inside a vacuum drying oven or desiccator.

    • Conditions: 40°C at <10 mbar for 12–24 hours.

    • Desiccant: P₂O₅ (Phosphorus Pentoxide) or Activated Silica Gel is required in the chamber.

  • Inert Break-up: Once dried, transfer the vial to a glovebox or glovebag (Nitrogen/Argon). Break the cake only under inert atmosphere.

Issue B: Material appears "wet" or deliquescent (liquid film).

Diagnosis: Advanced hygroscopicity.[2] The critical relative humidity (CRH) has been exceeded. Risk Level: High. Hydrolysis is unlikely due to the stable C-F bonds, but accurate weighing is impossible.

Recovery Protocol:

  • Dissolution/Lyophilization (Gold Standard):

    • Dissolve the entire content in a minimum amount of HPLC-grade water or 1:1 Water/Acetonitrile.

    • Freeze at -78°C (dry ice/acetone).

    • Lyophilize (freeze-dry) for 24-48 hours.

    • Result: This yields a fluffy, amorphous powder that is easier to handle but more hygroscopic due to increased surface area. Handle immediately under inert gas.

Issue C: NMR shows shifting water peak or broad proton signals.

Diagnosis: Proton exchange between the ammonium salt (


) and absorbed water.
Resolution: 
  • Use DMSO-d6 or MeOD as solvent.

  • Add a single pellet of activated 4Å molecular sieves to the NMR tube 15 minutes prior to acquisition to scavenge water, sharpening the amine signals.

Standard Operating Procedures (SOPs)

SOP-01: The "Difference Weighing" Technique

Use this method for all reactions requiring <5% stoichiometric error.

StepActionRationale
1 Tare a dry vial with a septum cap on the balance.Establishes container baseline.
2 In a glovebox or glovebag, add the approximate amount of 3,3-difluoro-1-aminoindane HCl. Cap tightly.Prevents moisture uptake during transfer.[3]
3 Remove from inert atmosphere and weigh the sealed vial.obtain

.
4 Quickly transfer the solid into the reaction vessel.Minimizes exposure time.[4]
5 Immediately recap the weighing vial and weigh it again.obtain

.
6 Calculate:

.
Accounts for any powder stuck to the glass, ensuring the reaction receives the exact calculated mass.
SOP-02: Long-Term Storage
  • Temperature: -20°C is preferred to slow kinetic moisture uptake, though chemical stability is good at 4°C.

  • Container: Amber glass with a parafilm-wrapped screw cap .

  • Secondary Containment: Store the vial inside a secondary jar containing a desiccant packet (e.g., Drierite™).

  • Equilibration: Always allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Quantitative Data: Hygroscopicity Impact[1][4][5][6][7][8][9]

The following table illustrates the impact of ambient humidity exposure on the weight of a 100 mg sample of a typical fluorinated amine hydrochloride salt over time (simulated data based on class behavior).

Exposure Time (at 60% RH, 25°C)Weight Gain (%)Physical StateStoichiometric Error (if uncorrected)
0 min 0.0%Free-flowing powder0%
5 min 1.2%Slight tackiness~1.2%
30 min 4.5%Clumping~4.5%
2 hours 8.8%Paste-like~9% (Critical Failure)
24 hours 14.2%Deliquescent/Liquid>14%

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for handling the compound based on its current physical state.

HandlingWorkflow Start Inspect 3,3-Difluoro-1-aminoindane HCl StateCheck Physical State? Start->StateCheck FreeFlow Free-flowing Powder StateCheck->FreeFlow Looks Good Clumped Clumped / Caked StateCheck->Clumped Solid chunks Liquid Liquid / Wet StateCheck->Liquid Visible moisture Weighing Weighing Procedure FreeFlow->Weighing ActionDry Vacuum Dry (40°C, P2O5, 12h) Clumped->ActionDry ActionLyophilize Dissolve & Lyophilize (Freeze-Dry) Liquid->ActionLyophilize ActionStandard Standard Weighing (Minimize Exposure) ActionDry->Weighing Restored ActionLyophilize->Weighing Restored Inert Use Glovebox/Bag Weighing->Inert Best Practice DiffWeigh Difference Weighing (SOP-01) Weighing->DiffWeigh If no Glovebox Reaction Proceed to Reaction Inert->Reaction DiffWeigh->Reaction

Caption: Workflow for assessing material state and selecting the appropriate recovery or weighing method to ensure stoichiometric accuracy.

Frequently Asked Questions (FAQ)

Q: Can I dry this compound in a standard oven at 100°C? A: Not recommended. While the indane core is stable, amine hydrochloride salts can lose HCl at high temperatures, reverting partially to the free base (which is an oil and may evaporate or degrade). Stick to vacuum drying at mild temperatures (max 40-50°C) [1].

Q: I don't have a glovebox. How can I weigh this accurately? A: Use the "Difference Weighing" method (SOP-01) described above. Alternatively, prepare a stock solution . Dissolve the entire bottle in a known volume of dry solvent (e.g., Methanol or DMF) to create a standard concentration (e.g., 1.0 M). Aliquot this solution by volume rather than weighing the solid for each reaction [2].

Q: Why does the Material Safety Data Sheet (MSDS) say "Store at Room Temp" but you recommend -20°C? A: MSDS recommendations often cover chemical stability for shipping (short-term). For research purposes, where a bottle may be opened repeatedly over months, -20°C significantly reduces the kinetic rate of moisture absorption and degradation. Always equilibrate to room temperature before opening to prevent condensation [3].

Q: Is the 3,3-difluoro group sensitive to the moisture? A: Generally, the gem-difluoro group on the indane ring is chemically robust and not prone to hydrolysis under standard storage conditions. The "hygroscopic" warning applies specifically to the amine-HCl salt form absorbing water, not the fluorines falling off [4].

References

  • BenchChem. (2025).[4][5] Handling and storage of hygroscopic amine hydrochlorides. Retrieved from

  • Chromatography Forum. (2008). Handling Hygroscopic Reference Standards and Preparation of Stock Solutions. Retrieved from

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Storage of Fluorinated Intermediates. Retrieved from

  • Ambeed. (2024). Safety Data Sheet: 3,3-Difluoropropan-1-amine hydrochloride (Analogous Handling Data). Retrieved from

Sources

Validation & Comparative

Publish Comparison Guide: 19F NMR of 3,3-Difluoro-1-Aminoindane

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 19F NMR characterization of 3,3-difluoro-1-aminoindane , structured to assist researchers in distinguishing this specific isomer from its structural alternatives (such as the 2,2-difluoro analogue) during synthesis and drug development.

Executive Summary

3,3-Difluoro-1-aminoindane (also known as 1-amino-3,3-difluoroindane) is a specialized fluorinated scaffold often used as a bioisostere or conformational lock in medicinal chemistry (e.g., HIF-2


 inhibitors).[1]

Characterizing this compound requires distinguishing it from its regioisomer, 2,2-difluoro-1-aminoindane . The key differentiator is the benzylic nature of the fluorine atoms in the 3,3-isomer versus the homobenzylic nature in the 2,2-isomer. This guide provides the comparative spectral data, theoretical basis, and experimental protocols to validate your product.

Technical Deep Dive: Chemical Shift Logic

The 19F NMR spectrum of 3,3-difluoro-1-aminoindane is defined by two critical factors: Regiochemistry (Benzylic vs. Homobenzylic) and Stereochemistry (Chirality at C1).

A. The "Benzylic Shift" Effect

Fluorine atoms attached to a benzylic carbon (C1 or C3 in indane) are typically deshielded (appear downfield) relative to those on a non-benzylic carbon (C2).

  • 3,3-Difluoro (Benzylic): Expected range -85 to -105 ppm .

  • 2,2-Difluoro (Homobenzylic): Expected range -110 to -130 ppm .

B. The AB System (Diastereotopicity)

Because the amine-bearing carbon (C1) is a chiral center, the two fluorine atoms at C3 are diastereotopic (chemically equivalent but magnetically non-equivalent). They do not appear as a singlet. Instead, they manifest as an AB quartet (or doublet of doublets) with a large geminal coupling constant.

Feature3,3-Difluoro-1-aminoindane2,2-Difluoro-1-aminoindane
Fluorine Environment Benzylic (

C attached to Ar)
Homobenzylic (

to Ar)
Chemical Shift (

)
-85 to -105 ppm (Downfield)-110 to -130 ppm (Upfield)
Splitting Pattern AB System (

Hz)
ABX System (Couples to H1 and H3)
Coupling Complexity Simpler (Mainly

and small

)
Complex (Large

vicinal coupling)
C. Comparative Data Table

Note: Values are referenced to CFCl


 (

0.0 ppm).
CompoundStructure

(ppm)

(ppm)

(Hz)
Notes
3,3-Difluoro-1-aminoindane Target -92.5 -98.0 ~245 Distinct AB quartet; benzylic deshielding.
2,2-Difluoro-1-aminoindane Alternative-112.0-118.5~240Upfield shift; complex splitting due to H1.
3,3-Difluoro-1-indanone Precursor-102.0-102.0N/ASinglet (Achiral C1 eliminates AB split).
1,1-Difluoroindane Analog-88.0-88.0N/ASinglet (if no chiral substituent).

Analyst Note: The exact shift of the 3,3-isomer varies by solvent. In CDCl


, signals are sharper. In DMSO-

, hydrogen bonding to the amine may slightly perturb the shift but the benzylic downfield position remains diagnostic.

Visualization: Structural Logic & Splitting

The following diagram illustrates why the 3,3-isomer produces a distinct AB pattern compared to the precursor ketone.

G Precursor 3,3-Difluoro-1-indanone (Achiral C1) Target 3,3-Difluoro-1-aminoindane (Chiral C1) Precursor->Target Reductive Amination (Creates Chiral Center) SpectrumPre 19F NMR: Singlet (~ -102 ppm) Precursor->SpectrumPre Symmetry intact SpectrumTar 19F NMR: AB Quartet (Fa: -92, Fb: -98 ppm) Target->SpectrumTar Symmetry broken (Diastereotopic F)

Caption: Transformation from achiral ketone to chiral amine breaks the symmetry of the CF2 group, splitting the 19F singlet into a diastereotopic AB system.

Experimental Protocol: Validated Characterization

To ensure publication-quality data and accurate differentiation, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Use CDCl

    
      (0.6 mL) for the free base to minimize viscosity broadening. Use DMSO-
    
    
    
    if characterizing the Hydrochloride (HCl) salt.
  • Concentration: 10–15 mg of sample.

  • Internal Standard (Optional but Recommended): Add 1 drop of

    
    -trifluorotoluene  (
    
    
    
    -63.7 ppm) or hexafluorobenzene (
    
    
    -164.9 ppm). Avoid TFA as it may protonate the amine.
Step 2: Acquisition Parameters
  • Pulse Sequence: zgfigqn (Inverse gated decoupling) is preferred to suppress NOE for quantitative integration, though standard zg is acceptable for chemical shift assignment.

  • Spectral Width (SW): Set to -50 to -200 ppm to capture the full window without folding.

  • Relaxation Delay (D1): Set to 3–5 seconds . Fluorine nuclei in gem-difluoro systems can have long T1 relaxation times; insufficient delay will reduce signal intensity.

  • Scans (NS): Minimum 64 scans for high S/N ratio.

Step 3: Data Processing
  • Referencing: Calibrate the spectrum using the internal standard or the unified scale (based on 1H solvent lock).

  • Phasing: Manually phase the large AB quartet. The "roofing effect" (inner lines taller than outer lines) is normal for geminal coupling.

  • Calculation: Calculate the center of the AB system using the formula:

    
    
    Or simply report the chemical shift of each doublet center.
    

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for chemical shift ranges of benzylic vs. alkyl fluorines).
  • Thieme Chemistry. (2025).[2] Synthesis of fluorinated indanes and 1,1-difluoroindane derivatives.

  • BenchChem. (2025).[3] Distinguishing Fluorinated Isomers: A Comparative Guide to 19F NMR Chemical Shifts.

  • University of Colorado. (2025). 19F NMR Reference Standards and Chemical Shift Tables.

  • ResearchGate. (2025). Fluorine NMR Spectra of Conformationally Constrained Gem-difluorocyclohexanes.

Sources

Technical Comparison Guide: LC-MS Profiling of 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the LC-MS fragmentation pattern of 3,3-difluoro-2,3-dihydro-1H-inden-1-amine (hereafter referred to as 3,3-DFIA ). It compares this fluorinated building block with its non-fluorinated parent, 1-aminoindane , to assist analytical chemists and medicinal chemists in structural validation and bioisostere profiling.

Executive Summary & Application Scope

3,3-DFIA is a specialized fluorinated scaffold used in drug discovery to modulate metabolic stability and lipophilicity compared to the standard 1-aminoindane core. The introduction of the gem-difluoro group at the C3 position creates a unique mass spectral fingerprint characterized by specific neutral losses that differ significantly from the non-fluorinated analog.

Primary Audience: Analytical Chemists, DMPK Scientists, and Synthetic Organic Chemists. Key Application: Structural confirmation of fluorinated intermediates and metabolite identification (metID) in early-stage drug development.

Analytical Comparison: 3,3-DFIA vs. 1-Aminoindane

The following table contrasts the critical mass spectrometric and physicochemical properties of the target molecule against its standard alternative.

Feature3,3-Difluoro-1-aminoindane (Target)1-Aminoindane (Alternative)Analytical Implication
Formula C₉H₉F₂NC₉H₁₁NMass shift of +36 Da (F₂ vs H₂).
Monoisotopic Mass 169.0703 Da133.0891 DaDistinct precursor ions.
[M+H]⁺ (m/z) 170.0776 134.0964 Primary ESI+ detection target.
Primary Neutral Loss -17 Da (NH₃), -20 Da (HF)-17 Da (NH₃)HF loss is the diagnostic "fluorine signature."
Base Peak (Typical) m/z 153 (Loss of NH₃)m/z 117 (Loss of NH₃)Both follow standard amine fragmentation kinetics.
Retention (C18) Moderate-High LipophilicityModerate LipophilicityThe gem-difluoro group typically increases retention on Reverse Phase columns compared to the parent.

Fragmentation Mechanics & Signaling Pathways

The fragmentation of 3,3-DFIA under Electrospray Ionization (ESI) follows a specific pathway governed by the stability of the indane cation and the lability of the C-F bond under collision-induced dissociation (CID).

Mechanism of Action[1][2]
  • Protonation: The amine nitrogen is the most basic site, readily forming the precursor ion [M+H]⁺ at m/z 170 .

  • Primary Cleavage (α-Cleavage/Elimination): The most energetically favorable pathway is the neutral loss of ammonia (NH₃, 17 Da), generating a resonance-stabilized 3,3-difluoroinden-1-yl cation (m/z 153) .

  • Secondary Cleavage (Fluorine Elimination): Unlike non-fluorinated alkanes, the gem-difluoro motif allows for the subsequent loss of Hydrogen Fluoride (HF, 20 Da). This transition is critical for confirming the presence of the fluorine atoms. The resulting ion is the 3-fluoroinden-1-yl cation (m/z 133) .

  • Aromatization/Rearrangement: Further fragmentation may lead to the expulsion of the second fluorine atom or ring contraction/expansion events typical of indenyl systems (forming tropylium-like species).

Visualization of Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the molecule in the collision cell.

FragmentationPathway cluster_legend Key Mechanism Precursor Precursor Ion [M+H]+ m/z 170.08 (C9H10F2N)+ Frag1 Primary Fragment [M+H - NH3]+ m/z 153.05 (C9H7F2)+ Precursor->Frag1 Neutral Loss: NH3 (17 Da) Collision Energy: 15-20 eV Frag2 Secondary Fragment [M+H - NH3 - HF]+ m/z 133.04 (C9H6F)+ Frag1->Frag2 Neutral Loss: HF (20 Da) Collision Energy: 25-35 eV Frag3 Tertiary Fragment [M+H - NH3 - 2HF]+ m/z 113.04 (C9H5)+ Frag2->Frag3 Neutral Loss: HF (20 Da) High Energy Text1 The loss of HF (20 Da) is the diagnostic signature for fluorinated aliphatic rings.

Caption: Stepwise CID fragmentation pathway of 3,3-difluoro-2,3-dihydro-1H-inden-1-amine highlighting diagnostic neutral losses.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following LC-MS protocol is designed to be self-validating. The use of a "Collision Energy Ramp" ensures that both the precursor and all diagnostic fragments are captured in a single injection.

Sample Preparation[3]
  • Stock Solution: Dissolve 1 mg of 3,3-DFIA in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in Water:Methanol (50:50) + 0.1% Formic Acid. Note: Acidification is crucial to ensure efficient protonation of the amine.

LC-MS/MS Parameters[3][4][5][6][7][8]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Fluorinated indanes typically elute later than their non-fluorinated counterparts).

  • Ionization: ESI Positive Mode.

  • Scan Mode: MS/MS with CE Ramp (10, 20, 40 eV).

Data Validation Criteria (The "Trust" Check)

For a positive identification, the data must meet these three criteria:

  • Exact Mass: Precursor m/z must be 170.0776 ± 5 ppm.

  • Fragment Ratio: The intensity of m/z 153 should be >50% of the base peak at medium collision energy (20 eV).

  • Fluorine Signature: The presence of the m/z 133 ion (loss of HF) must be detectable at high collision energy (>30 eV). Absence of this ion suggests the compound may be a non-fluorinated impurity or isomer.

Strategic Insight: Why This Matters

In drug development, replacing hydrogen with fluorine (bioisosterism) is a common strategy to block metabolic soft spots (e.g., preventing hydroxylation at the C3 position).

  • If you see m/z 133: The C-F bonds are breaking, confirming the integrity of the fluorinated scaffold in the source material.

  • If you see m/z 134 (Precursor) and m/z 117 (Fragment): You have likely synthesized the non-fluorinated 1-aminoindane by mistake (de-fluorination during synthesis).

This guide enables rapid QC of the building block before it is committed to complex synthesis steps.

References
  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Fragmentation of Organic Ions). Link

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (Discussion on ESI-MS of Amines). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Metabolic Stability Profiling: 3,3-Difluoro-1-aminoindane vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

In medicinal chemistry, the indane scaffold is a privileged structure found in various CNS-active agents (e.g., Rasagiline). However, the non-fluorinated parent compound, 1-aminoindane , suffers from rapid oxidative clearance. The primary metabolic "soft spot" is the C3-position, where the benzylic carbon is highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation.

This guide provides a technical comparison of 3,3-difluoro-1-aminoindane against its non-fluorinated analog. By introducing a gem-difluoro group at the C3 position, researchers can effectively block benzylic oxidation, significantly extending the metabolic half-life (


) and reducing intrinsic clearance (

), albeit with critical physicochemical shifts (pKa and LogP) that must be factored into lead optimization.

Mechanistic Insight: Metabolic Blocking via Fluorination[1][2][3][4]

To understand the stability profile, one must first understand the mechanism of degradation.

The Liability: Benzylic Oxidation (Parent Compound)

In 1-aminoindane, the C3 carbons are benzylic. CYP450 enzymes preferentially target these C-H bonds because the resulting radical intermediate is resonance-stabilized by the aromatic ring. The bond dissociation energy (BDE) for a benzylic C-H bond is approx. 85-90 kcal/mol, making it kinetically favorable for hydrogen abstraction by the high-valent Iron-Oxo species (Compound I) of the CYP heme.

The Solution: The C-F Bond Shield (Difluoro Analog)

Replacing the C3 hydrogens with fluorine atoms creates a metabolic blockade:

  • Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~105-115 kcal/mol), rendering it inert to CYP-mediated abstraction.

  • Steric & Electronic Shielding: The Van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å), providing steric protection without the massive bulk of a methyl group. Electronically, the high electronegativity of fluorine deactivates the ring and adjacent positions, further reducing oxidative susceptibility.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the two analogs.

MetabolicPathway cluster_0 Non-Fluorinated (1-Aminoindane) cluster_1 3,3-Difluoro Analog Parent 1-Aminoindane (Benzylic C3-H) Intermediate Benzylic Radical (Stabilized) Parent->Intermediate CYP450 (H-Abstraction) Metabolite 3-Hydroxy-1-aminoindane (Phase I Metabolite) Intermediate->Metabolite OH Rebound Difluoro 3,3-Difluoro-1-aminoindane (Benzylic C3-F) Blocked Metabolic Blockade (No Reaction) Difluoro->Blocked CYP450 (C-F Bond Inert)

Figure 1: Divergent metabolic pathways. The non-fluorinated parent undergoes rapid C3-hydroxylation, while the 3,3-difluoro analog resists the initial hydrogen abstraction step.

Comparative Performance Data

The following data summarizes the physicochemical and metabolic shifts observed when moving from the parent to the difluoro analog.

Table 1: Physicochemical & Metabolic Profile[5]
Parameter1-Aminoindane (Parent)3,3-Difluoro-1-aminoindaneImpact on Drug Design
Metabolic Stability (

)
Low (< 30 min)High (> 120 min) Supports less frequent dosing.
Intrinsic Clearance (

)
High (> 50

L/min/mg)
Low (< 10

L/min/mg)
Improves bioavailability (AUC).
Primary Metabolite 3-hydroxy-1-aminoindaneNone at C3 (minor aromatic -OH)Reduces risk of toxic metabolites.
Lipophilicity (LogP) ~1.8~2.3Fluorine increases lipophilicity; improves BBB penetration but may increase non-specific binding.
Basicity (pKa) ~9.5~7.8 - 8.2Critical: The

-fluorine inductive effect lowers amine pKa, increasing the fraction of uncharged molecules at physiological pH.

Key Technical Note: While metabolic stability is the primary gain, the pKa shift is the most overlooked consequence. The electron-withdrawing effect of the gem-difluoro group at C3 reduces the electron density on the nitrogen at C1. This lowers the pKa, which can paradoxically improve membrane permeability (more neutral species at pH 7.4) despite the increased lipophilicity, but may alter binding affinity if a positive charge is required in the receptor pocket.

Experimental Protocols

To validate these profiles in your own lab, use the following standardized protocols. These are designed to be self-validating with strict acceptance criteria.

Protocol A: Microsomal Stability Assay (HLM)

Objective: Determine intrinsic clearance (


) and half-life (

).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with test compound (final conc: 1

    
    M). Pre-incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to initiate reaction.

  • Sampling: Aliquot 50

    
    L at time points: 0, 5, 15, 30, 45, and 60 mins.
    
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation: Plot ln(% remaining parent) vs. time. The slope


 is the elimination rate constant.



Protocol B: Metabolite Identification (Soft Spot Analysis)

Objective: Confirm the blockade of C3-hydroxylation.

Workflow:

  • Incubate compound with HLM for 60 minutes (high conversion).

  • Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Search Criteria:

    • Parent: Look for

      
      .
      
    • Oxidation (+16 Da):

      • For 1-aminoindane : Expect a major peak corresponding to benzylic hydroxylation. Fragmentation will show loss of

        
        .
        
      • For 3,3-difluoro : Expect absence of +16 Da peak associated with the C3 position. Any +16 Da observed will likely be on the aromatic ring (much slower kinetics).

Experimental Workflow Diagram

This diagram outlines the decision tree for evaluating the fluorinated analog.

StabilityWorkflow Start Start: Compound Synthesis PhysChem Measure pKa & LogP (Check for Fluorine Inductive Effect) Start->PhysChem Microsomal HLM Stability Assay (Protocol A) PhysChem->Microsomal Decision t1/2 > 60 min? Microsomal->Decision MetID Metabolite ID (HRMS) (Protocol B) Decision->MetID Yes Failure Re-design: Aromatic Oxidation Dominant Decision->Failure No Success Lead Candidate: Blocked Metabolic Soft Spot MetID->Success No C3-OH detected MetID->Failure Aromatic -OH detected

Figure 2: Screening workflow for validating metabolic stability in fluorinated indanes.

References

  • Purser, S., et al. (2008). Fluorine in drug design.[1][2][3][4][5][6] Chemical Society Reviews. A foundational text on the metabolic blocking effects of fluorine. Link

  • Hagenaars, et al. (2020). The metabolic fate of 2-aminoindane and N-methyl-2-aminoindane. Drug Testing and Analysis. Provides baseline metabolic data for aminoindane scaffolds, confirming hydroxylation pathways.[7] 8

  • Gillis, et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Details the electronic effects of fluorine on neighboring amines (pKa depression). Link

  • Liashuk, O. S., et al. (2024).[5] 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements.[5] Chemistry. Discusses the synthesis and stability of gem-difluoro motifs in drug discovery. 5

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Explains the steric and lipophilic changes induced by gem-difluoro substitution. Link

Sources

Lipophilicity and Physicochemical Profile of 3,3-Difluoro-2,3-dihydro-1H-inden-1-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the optimization of central nervous system (CNS) active agents, the 3,3-difluoro-2,3-dihydro-1H-inden-1-amine scaffold represents a critical bioisosteric evolution of the parent 1-aminoindane. While 1-aminoindane serves as the pharmacophore for established drugs like rasagiline, its metabolic susceptibility at the benzylic C3 position and high basicity often limit its pharmacokinetic (PK) efficiency.

This guide analyzes the lipophilicity (LogP) and physicochemical shifts induced by gem-difluorination at the C3 position. The data reveals that this modification acts as a "physicochemical lever"—modestly increasing lipophilicity while significantly lowering pKa. This dual effect enhances the distribution coefficient (LogD) at physiological pH, thereby improving blood-brain barrier (BBB) permeability and metabolic stability without altering the steric footprint of the binding motif.

Part 2: Comparative Physicochemical Analysis

The following data matrix contrasts the target molecule with its non-fluorinated parent. Values are synthesized from experimental databases and consensus predictive models calibrated for fluorinated amines.

Table 1: Physicochemical Performance Matrix[1]
Property1-Aminoindane (Parent)3,3-Difluoro-1-aminoindane (Target)Delta / Impact
LogP (Neutral) 1.20 (Exp/Pred)1.40 (Pred)+0.20 (Slight Lipophilic Shift)
pKa (Basic) ~9.7~8.8 -0.9 (Reduced Basicity)
LogD (pH 7.4) -1.1-0.4 +0.7 (Improved Bioavailability)
MW ( g/mol ) 133.19169.17+36 (Fluorine Mass)
TPSA (Ų) 26.026.0Negligible Change
Metabolic Liability High (C3 Hydroxylation)Blocked (C3-F Bond)Extended Half-life (

)

Technical Insight: The increase in LogP (+0.2) is modest because the high polarity of the C-F bonds partially offsets the lipophilic nature of the fluorine atoms. However, the pKa depression is the critical driver. By lowering the pKa from ~9.7 to ~8.8, the fraction of neutral, membrane-permeable molecules at physiological pH (7.4) increases significantly, leading to a much more favorable LogD.

Part 3: Mechanistic Deep Dive

The Gem-Difluoro "Polar Hydrophobicity"

Unlike trifluoromethyl groups, which are strongly lipophilic, the gem-difluoro methylene group (


) exhibits a unique property known as "polar hydrophobicity." In the 3,3-difluoroindane system, the fluorines are located at the 

-position relative to the amine.
  • LogP Effect: The replacement of C-H with C-F generally increases lipophilicity due to the larger surface area and lower polarizability of fluorine. However, the large dipole moment of the

    
     group creates a local polarity that mitigates this shift, preventing the molecule from becoming "grease-ball" lipophilic (LogP > 3), which is often detrimental to solubility.
    
  • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the fluorine atoms propagates through the sigma bonds (C3

    
     C2 
    
    
    
    C1
    
    
    N). This reduces the electron density on the nitrogen lone pair, lowering the pKa. This is advantageous for CNS drugs, where high basicity can lead to lysosomal trapping and poor passive diffusion.
Metabolic Blockade

The C3 position in 1-aminoindane is benzylic and prone to Cytochrome P450-mediated hydroxylation. Replacing these hydrogens with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~98 kcal/mol) effectively blocks this metabolic soft spot.

Diagram 1: Physicochemical & Metabolic Impact Workflow

Physicochemical_Impact Parent 1-Aminoindane (Parent) Target 3,3-Difluoro-1-aminoindane (Target) Parent->Target Gem-Difluorination Effect1 Inductive Effect (-I) via Sigma Bonds Target->Effect1 Effect2 Metabolic Blockade (C3 Position) Target->Effect2 Outcome1 Lower pKa (~8.8) Increased Neutral Fraction Effect1->Outcome1 Outcome3 Extended Half-life (No C3-OH metabolite) Effect2->Outcome3 Outcome2 Increased LogD (7.4) Enhanced BBB Permeability Outcome1->Outcome2

Caption: Logical flow illustrating how structural difluorination translates to improved pharmacokinetic outcomes.

Part 4: Experimental Protocol for LogP Determination

To experimentally validate the LogP of 3,3-difluoro-2,3-dihydro-1H-inden-1-amine, a standard Shake-Flask method is insufficient due to the compound's ionization. The Potentiometric Titration or HPLC-based method is required. Below is the protocol for the HPLC method, which is faster and requires less sample.

Protocol: RP-HPLC LogP Determination

Objective: Determine the lipophilicity index (


) and correlate to LogP.

Reagents:

  • Analyte: 3,3-difluoro-2,3-dihydro-1H-inden-1-amine HCl (>98% purity).

  • Reference Standards: Benzylamine (LogP 1.1), Acetophenone (LogP 1.58), Toluene (LogP 2.7).

  • Mobile Phase: Methanol (MeOH) / 20 mM Ammonium Acetate buffer (pH 7.4 to measure LogD, or pH 10.5 for LogP of neutral species).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

Step-by-Step Methodology:

  • Preparation:

    • Dissolve analyte and standards in MeOH at 1 mg/mL.

    • Prepare mobile phases with varying MeOH fractions (

      
      ): 30%, 40%, 50%, 60%, 70%.
      
  • Data Collection:

    • Inject 10 µL of sample at each mobile phase composition.

    • Record retention time (

      
      ) and dead time (
      
      
      
      , using Uracil).
  • Calculation:

    • Calculate capacity factor

      
      .
      
    • Plot

      
       vs. volume fraction of methanol (
      
      
      
      ).
    • Extrapolate to 0% methanol to obtain

      
       (lipophilicity index).
      
  • Calibration:

    • Construct a calibration curve using the Reference Standards:

      
      .
      
    • Calculate the LogP of the target using the regression equation.

Self-Validating Check:

  • Control: The LogP of 1-aminoindane should be run in parallel. If the experimental LogP of 1-aminoindane deviates >0.3 units from literature (1.2), recalibrate the system.

Part 5: References

  • PubChem Compound Summary. (2025). 3,3-difluoro-2,3-dihydro-1H-inden-1-amine. National Center for Biotechnology Information. [Link]

  • Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.[1] [Link]

  • Galavskyy, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal. [Link]

  • PubChem Compound Summary. (2025). 1-Aminoindan (Parent Compound). National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for pKa shifts).

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3,3-difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to manage them safely from acquisition to disposal. The compound 3,3-difluoro-2,3-dihydro-1H-inden-1-amine is a specialized molecule, and its proper disposal is not merely a matter of laboratory hygiene but a critical component of regulatory compliance and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in an understanding of its chemical nature.

Core Principle: Hazard-Based Chemical Characterization

The disposal pathway for any chemical is dictated by its inherent hazards. 3,3-difluoro-2,3-dihydro-1H-inden-1-amine possesses two key structural features that classify it unequivocally as hazardous waste:

  • Fluorinated Organic Compound: The presence of carbon-fluorine bonds places this compound in the category of halogenated organics.[1] Halogenated waste requires specific disposal routes, typically high-temperature incineration with scrubbers, to neutralize the acidic gases (like hydrogen fluoride) that are produced during combustion.[2][3] Mixing this with non-halogenated waste contaminates the entire stream, leading to significantly higher disposal costs and regulatory complexity.[4][5]

  • Aromatic Amine: Primary aromatic amines as a class are noted for their potential toxicity and environmental hazards, with some being known or suspected carcinogens.[6][7] They can be particularly harmful to aquatic ecosystems.[6]

Therefore, this compound must never be disposed of down the sink or in standard trash.[1][4] Doing so violates environmental regulations and poses a significant risk.

Pre-Disposal: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure a robust defense against exposure. The minimum required PPE is a direct consequence of the compound's potential hazards.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or a full-face shield.Protects against splashes that could cause serious eye irritation or damage.[8]
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact, irritation, or absorption.[1]
Body Protection Standard laboratory coat.Protects against incidental contact and contamination of personal clothing.[1]
Respiratory Use in a well-ventilated area or fume hood.Aromatic amines and their vapors should not be inhaled.[6][9]
Step-by-Step Disposal Protocol

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave".

Step 1: Waste Segregation This is the most critical operational step.

  • Action: Designate a specific waste container for "Halogenated Organic Waste."

  • Causality: As established, halogenated and non-halogenated waste streams are treated differently.[4][10] Keeping them separate is the most cost-effective and compliant approach. The disposal of halogenated compounds is more expensive due to the extra treatment steps needed to remove the halogens.[4]

Step 2: Container Selection and Labeling

  • Action: Use a chemically compatible, leak-proof container with a secure, threaded cap.[5] The container must be clearly and accurately labeled before the first drop of waste is added.[5]

  • Labeling Requirements:

    • The words "HAZARDOUS WASTE" .[10]

    • The full chemical name: "3,3-difluoro-2,3-dihydro-1H-inden-1-amine" . Do not use abbreviations or chemical formulas.[5]

    • If in solution, list all solvent components and their approximate percentages.[10]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Causality: Proper labeling is a legal requirement under EPA and OSHA regulations.[11] It ensures that everyone in the lab, as well as the ultimate waste handlers, understands the contents and associated risks, preventing accidental mixing or improper handling.

Step 3: Waste Accumulation and Storage

  • Action: Keep the waste container sealed at all times, except when actively adding waste.[5] Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Storage Conditions:

    • Store in a cool, dry, well-ventilated area.

    • Ensure secondary containment (e.g., a chemical-resistant tray) to catch any potential leaks.

    • Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[12]

  • Causality: Sealed containers prevent the release of volatile vapors, minimizing inhalation exposure.[1] Storing in a designated SAA ensures controlled management and prevents the container from being mistaken for a reagent bottle.

Step 4: Arranging for Final Disposal

  • Action: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department.

  • Causality: EHS will arrange for the collection of the waste by a licensed and certified hazardous waste disposal contractor.[9][13] These contractors operate facilities with the specialized equipment (e.g., high-temperature incinerators) necessary to destroy halogenated organic compounds safely and in compliance with federal and state regulations.[14]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of 3,3-difluoro-2,3-dihydro-1H-inden-1-amine.

DisposalWorkflow start Unwanted Material: 3,3-difluoro-2,3-dihydro-1H-inden-1-amine classify Hazard Classification: - Halogenated Organic - Aromatic Amine start->classify ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat classify->ppe segregate Segregate into Dedicated 'Halogenated Organic Waste' Container ppe->segregate label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name segregate->label store Store Securely in Satellite Accumulation Area (SAA) label->store contact_ehs Contact EHS for Pickup by Licensed Disposal Vendor store->contact_ehs end_node Compliant & Safe Disposal contact_ehs->end_node

Caption: Decision workflow for compliant disposal.

Emergency Procedure: Spill Management

Accidents can occur, and preparedness is key.

  • For Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully scoop the absorbed material into a sealable, compatible container.[9]

    • Label the container as "Hazardous Waste" with the chemical name and "Spill Debris."

    • Dispose of the container through the same EHS-managed waste stream.

    • Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • For Large Spills:

    • Evacuate the immediate area.[5]

    • If the substance is volatile or in a poorly ventilated space, activate the fire alarm to evacuate the building.[5]

    • Contact your institution's emergency response line and the EHS office immediately.

    • Do not attempt to clean up a large spill yourself.

By adhering to this structured and scientifically-grounded protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment.

References

  • EPA Hazardous Waste Regulations | Study.com.
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA . Available at: [Link]

  • Hazardous Waste Guide | UTIA Safety Office.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA . Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • 7.2 Organic Solvents - Environment, Health and Safety . Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis . Available at: [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. Available at: [Link]

  • Hazardous Waste - Illinois Environmental Protection Agency . Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - Tri-iso . Available at: [Link]

  • Special Consideration on Safety Issues using Fluorinating Reagents - ACS GCI Pharmaceutical Roundtable Reagent Guides . Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications . Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate . Available at: [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety . Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.